CAY10406
Beschreibung
Eigenschaften
IUPAC Name |
1-benzyl-5-[(2S)-2-[[4-(trifluoromethyl)phenoxy]methyl]pyrrolidin-1-yl]sulfonylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F3N2O5S/c28-27(29,30)19-8-10-21(11-9-19)37-17-20-7-4-14-32(20)38(35,36)22-12-13-24-23(15-22)25(33)26(34)31(24)16-18-5-2-1-3-6-18/h1-3,5-6,8-13,15,20H,4,7,14,16-17H2/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBVQFYPQBMLQY-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of CAY10406
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10406 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD dependent protein deacetylase family. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. Through a comprehensive review of available data, this document aims to serve as a critical resource for researchers investigating SIRT2 biology and the therapeutic potential of its inhibitors.
Introduction to SIRT2 and Its Inhibition
Sirtuin 2 (SIRT2) is a Class III histone deacetylase (HDAC) that plays a crucial role in a variety of cellular processes, including cell cycle regulation, genomic stability, and metabolism. Primarily localized in the cytoplasm, SIRT2's main substrate is α-tubulin, a key component of microtubules. By deacetylating α-tubulin at lysine-40, SIRT2 influences microtubule dynamics and stability. Dysregulation of SIRT2 activity has been implicated in various pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of SIRT2.
Mechanism of Action of this compound
This compound exerts its biological effects through the direct inhibition of the deacetylase activity of SIRT2. By binding to the enzyme, this compound prevents the removal of acetyl groups from SIRT2's substrates.
Molecular Interaction with SIRT2
While the precise binding mode of this compound is not extensively detailed in the public domain, it is understood to interact with the catalytic domain of SIRT2, likely competing with either the acetylated substrate or the NAD+ cofactor. This inhibition leads to a hyperacetylated state of SIRT2's target proteins.
Primary Cellular Effect: Tubulin Hyperacetylation
The most well-documented downstream effect of this compound is the increased acetylation of α-tubulin. This post-translational modification is associated with more stable microtubules, which can, in turn, affect cellular processes such as cell division, migration, and intracellular transport.
Quantitative Data: Inhibitor Potency and Selectivity
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| Tenovin-6 | 21 | 10 | 67 | [1] |
| Cambinol | 56 | 59 | - | [1] |
| Sirtinol | 131 | 38 | - | [1] |
| Compound 11c | 0.0036 | 0.0027 | 0.004 | [2] |
Key Signaling Pathways Modulated by this compound
By inhibiting SIRT2, this compound can influence multiple signaling pathways critical for cell fate and function.
Cell Cycle Regulation
SIRT2 plays a role in mitotic progression. Its inhibition can lead to defects in cell division, providing a potential avenue for anti-cancer therapies.
Regulation of Genomic Integrity
SIRT2 is also involved in the DNA damage response. Its inhibition may sensitize cancer cells to DNA-damaging agents.
References
CAY10406: A Selective Caspase 3/7 Inhibitor for Apoptosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The caspase family of cysteine proteases plays a central role in the execution of apoptosis. Among these, caspases 3 and 7 are the primary executioner caspases, responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
CAY10406 is a member of the isatin sulfonamide class of compounds, which are potent, cell-permeable, and reversible inhibitors of caspase 3 and caspase 7. Due to their high selectivity, these inhibitors serve as valuable tools for elucidating the specific roles of caspase 3 and 7 in the apoptotic signaling cascade and for exploring their therapeutic potential in diseases characterized by excessive apoptosis. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and experimental applications of this compound and its closely related analogs.
Mechanism of Action and Selectivity
This compound and related isatin sulfonamides are non-peptide inhibitors that exhibit high selectivity for caspases 3 and 7 over other caspase family members. This selectivity is achieved through a unique binding mechanism that primarily involves interactions with the S2 subsite of the caspase active site. Unlike many peptide-based inhibitors that target the S1 aspartic acid binding pocket, isatin sulfonamides derive their specificity from interactions with hydrophobic residues unique to the S2 pocket of caspases 3 and 7.
The inhibitory activity of a well-characterized analog, often referred to as Caspase-3/7 Inhibitor I, has been quantified against a panel of caspases, demonstrating its potent and selective nature.
Table 1: Inhibitory Activity of a this compound Analog (Caspase-3/7 Inhibitor I) against various Caspases
| Caspase | Ki (nM) | IC50 (nM) |
| Caspase-3 | 60 | 120 |
| Caspase-7 | 170 | - |
| Caspase-9 | 3,100 | - |
| Caspase-1 | >25,000 | - |
| Caspase-2 | >25,000 | - |
| Caspase-4 | >25,000 | - |
| Caspase-6 | >25,000 | - |
| Caspase-8 | >25,000 | - |
Data for a closely related isatin sulfonamide analog of this compound.
Apoptotic Signaling Pathways and the Role of Caspase 3/7
Caspases 3 and 7 are activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This compound, by inhibiting these executioner caspases, effectively blocks the downstream events of apoptosis.
An In-depth Technical Guide to CAY10406: A Selective Caspase-3/7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10406 is a trifluoromethyl analog of an isatin sulfonamide compound that functions as a selective inhibitor of caspases-3 and -7. These caspases are critical executioner enzymes in the apoptotic signaling cascade, making their inhibition a key area of research in apoptosis-related diseases. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including relevant experimental protocols and signaling pathway diagrams.
Chemical Structure and Properties
This compound is a complex organic molecule with a well-defined chemical structure. Its properties are summarized in the table below.
| Property | Value |
| Formal Name | (S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidinynyl]-sulfonyl)-isatin |
| CAS Number | 2108603-03-6 |
| Molecular Formula | C₂₇H₂₃F₃N₂O₅S |
| Formula Weight | 544.5 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| SMILES | O=C(C1=CC(S(N2--INVALID-LINK--CCC2)(=O)=O)=CC=C1N4CC5=CC=CC=C5)C4=O |
| InChI Key | SNBVQFYPQBMLQY-FQEVSTJZSA-N |
Table 1: Chemical and Physical Properties of this compound.
Solubility
| Solvent | Approximate Solubility |
| DMF | 25 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.5 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 0.05 mg/mL |
Table 2: Solubility of this compound in Various Solvents.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of caspase-3 and caspase-7. These caspases are "effector" or "executioner" caspases that, once activated by initiator caspases (e.g., caspase-9), proceed to cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
| Target | Kᵢ (app) | IC₅₀ |
| Caspase-3 | 60 nM | 120 nM |
| Caspase-7 | 170 nM | - |
| Caspase-9 | 3.1 µM | - |
| Caspase-1, -2, -4, -6, -8 | ≥25 µM | - |
Table 3: Inhibitory Activity of Caspase-3/7 Inhibitor I (a non-trifluoromethyl analog of this compound).
A key application of this compound has been demonstrated in the study of inflammation. Specifically, it was used to show that a 28-kDa proinflammatory fragment of interleukin-1β (IL-1β) is generated through caspase-7-mediated cleavage in vitro.[1] In this study, this compound was shown to inhibit the expression of this 28-kDa IL-1β fragment at a concentration of 10 µM without significant cytotoxicity.[1]
Signaling Pathways
Apoptosis Signaling Pathway
This compound targets the final execution phase of the apoptotic cascade. The following diagram illustrates the intrinsic and extrinsic apoptosis pathways, highlighting the central role of caspases-3 and -7.
Figure 1: Apoptosis Signaling Pathway showing inhibition by this compound.
Caspase-7-Mediated IL-1β Cleavage
This compound has been instrumental in elucidating a non-canonical pathway for the processing of pro-IL-1β. The following diagram outlines this process.
Figure 2: Caspase-7-mediated cleavage of pro-IL-1β.
Experimental Protocols
In Vitro Caspase-3/7 Activity Assay (Fluorometric)
This protocol provides a general method for determining the inhibitory activity of compounds like this compound on caspase-3 and -7 in vitro.
Materials:
-
Recombinant active caspase-3 or caspase-7
-
Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in caspase assay buffer to the desired final concentrations.
-
In a 96-well black microplate, add the following to each well:
-
Caspase assay buffer
-
Diluted this compound (or vehicle control)
-
Recombinant active caspase-3 or caspase-7
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic substrate (Ac-DEVD-AMC) to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorometric plate reader.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Inhibition of 28-kDa IL-1β Fragment Expression in PBMCs (based on Pathak S, et al., 2020)
This protocol describes the use of this compound to inhibit the generation of the 28-kDa IL-1β fragment in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibody against IL-1β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture human PBMCs in RPMI-1640 medium.
-
Pre-treat the cells with 10 µM this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours) to induce pro-IL-1β expression and processing.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellets in cell lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE by loading equal amounts of protein from each sample.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for IL-1β overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the expression of the 28-kDa IL-1β fragment.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on protein expression in a cell-based assay.
References
CAY10406: A Technical Guide to its Application in Apoptosis Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CAY10406, a potent and selective inhibitor of caspases-3 and -7, and its critical role in the study of apoptosis. This document will detail the mechanism of action of this compound, its application in elucidating apoptotic signaling pathways, and provide experimental context for its use.
Introduction to Apoptosis and the Role of Effector Caspases
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. This process is tightly regulated and executed by a family of cysteine proteases known as caspases. Apoptotic signaling converges on two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways culminate in the activation of effector caspases, primarily caspase-3 and caspase-7, which are responsible for the proteolytic cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This compound: A Selective Inhibitor of Caspase-3 and Caspase-7
Mechanism of Action
This compound functions by targeting the active sites of caspase-3 and caspase-7, thereby preventing them from cleaving their downstream substrates. By inhibiting these key executioner caspases, this compound effectively blocks the final stages of apoptosis. This allows researchers to investigate the upstream signaling events leading to caspase activation and to identify cellular processes that are dependent on the activity of these specific caspases.
Studying Apoptosis Pathways with this compound
This compound can be utilized in a variety of experimental settings to probe the intricacies of apoptotic signaling. Its primary application lies in its ability to functionally separate upstream apoptotic signaling from the downstream execution phase.
Elucidating the Role of Caspase-3 and -7 in Different Apoptotic Stimuli
Researchers can induce apoptosis through various stimuli, such as treatment with chemotherapeutic agents, exposure to death receptor ligands (e.g., TNF-α, FasL), or induction of cellular stress. By co-treating cells with an apoptotic stimulus and this compound, it is possible to determine if the observed cellular changes are a direct result of caspase-3 and -7 activity.
Differentiating Between Caspase-Dependent and Caspase-Independent Cell Death
While apoptosis is the most well-characterized form of programmed cell death, other caspase-independent pathways exist. This compound can be employed to distinguish between these mechanisms. If a compound or treatment induces cell death that is not rescued by the presence of this compound, it suggests the involvement of a caspase-independent pathway.
Key Experimental Protocols
The following are generalized protocols that can be adapted for specific cell types and experimental conditions.
Assessment of Apoptosis Inhibition by this compound using Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the inhibition of apoptosis by this compound in cells treated with an apoptotic inducer.
Methodology:
-
Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat cells with a range of concentrations of this compound (e.g., 1-10 µM) for 1-2 hours.
-
Induce apoptosis using a known stimulus (e.g., staurosporine, etoposide).
-
Include appropriate controls: untreated cells, cells treated with the apoptotic inducer alone, and cells treated with this compound alone.
-
Incubate for a time period sufficient to induce apoptosis (typically 6-24 hours).
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of Caspase Substrate Cleavage
Objective: To determine the effect of this compound on the cleavage of specific caspase-3 and -7 substrates.
Methodology:
-
Follow steps 1-5 from the flow cytometry protocol.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a known caspase-3/7 substrate (e.g., PARP, pro-caspase-3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the cleaved form of the substrate in the presence of this compound indicates inhibition of caspase activity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Caspase-3, Caspase-7 | [1] |
| Ki (non-trifluoromethyl analog) | 1.2 nM (Caspase-3), 6 nM (Caspase-7) | [1] |
| Potency against other caspases | 100 to 1,000 times less potent | [1] |
Signaling Pathway Diagrams
References
The Discovery and Synthesis of CAY10406: A Technical Guide to a Selective Caspase-3/7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10406 is a potent and selective nonpeptide inhibitor of caspases-3 and -7, key executioner enzymes in the apoptotic cascade. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It details the foundational work on the isatin sulfonamide scaffold, the specific synthesis of this compound, and its application in modulating inflammatory pathways through the inhibition of caspase-7-mediated interleukin-1β (IL-1β) processing. This document includes comprehensive experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows to support further research and drug development efforts.
Discovery and Rationale
The discovery of this compound is rooted in the development of isatin sulfonamides as a novel class of caspase inhibitors. The foundational research by Lee et al. (2001) identified 5-dialkylaminosulfonylisatins as potent and highly selective inhibitors of caspases-3 and -7.[1] This selectivity is attributed to the unique topology of the S2 subsite in these caspases, which is comprised of Tyr204, Trp206, and Phe256 residues.[1] this compound is a trifluoromethyl analog of this isatin sulfonamide series, designed to leverage these selective interactions for targeted therapeutic applications.
The formal name for this compound is (S)-1-benzyl-5-(1-(2-((4-(trifluoromethyl)phenoxy)methyl)pyrrolidin-1-yl)sulfonyl)indoline-2,3-dione. Its development was driven by the need for small molecule inhibitors to dissect the specific roles of effector caspases in both apoptosis and inflammation.
Synthesis of this compound
The synthesis of this compound is a multi-step process based on the general scheme for 5-pyrrolidinylsulfonyl isatins developed by Lee et al. (2001). The key steps involve the synthesis of the isatin core, the preparation of the chiral pyrrolidine sidechain with the trifluoromethylphenoxy moiety, and their subsequent coupling.
Synthesis of the Isatin Core
The isatin-5-sulfonyl chloride is a key intermediate, which can be prepared from isatin-5-sulfonic acid.
Synthesis of the Chiral Pyrrolidine Sidechain
The synthesis of the (S)-2-((4-(trifluoromethyl)phenoxy)methyl)pyrrolidine sidechain is a critical step that introduces the specific pharmacophore of this compound. This involves the etherification of a suitable pyrrolidine precursor with 4-(trifluoromethyl)phenol.
Final Coupling and N-Benzylation
The isatin-5-sulfonyl chloride is coupled with the chiral pyrrolidine sidechain. The final step involves the N-benzylation of the isatin nitrogen to yield this compound.
Biological Activity and Quantitative Data
This compound is a highly potent and selective inhibitor of caspases-3 and -7. The inhibitory activity of the parent non-trifluoromethyl isatin sulfonamide compound, as determined by Lee et al. (2001), provides a strong indication of the potency of this class of inhibitors.
| Quantitative Inhibitory Activity of the Isatin Sulfonamide Scaffold | |
| Enzyme | Ki (nM) |
| Caspase-3 | 1.2 |
| Caspase-7 | 6 |
| Caspase-1 | >1000 |
| Caspase-2 | >1000 |
| Caspase-4 | >1000 |
| Caspase-6 | >1000 |
| Caspase-8 | >1000 |
| Caspase-9 | ~120 |
Data from Lee, D., et al. J. Med. Chem. 44(12), 2015-2026 (2001).[1]
More specifically, this compound has been demonstrated to effectively inhibit the caspase-7-mediated cleavage of pro-interleukin-1β (pro-IL-1β) into a pro-inflammatory 28-kDa fragment, a process observed in autoimmune inner ear disease (AIED).
| Biological Activity of this compound | |
| Target Pathway | Effect |
| Caspase-7-mediated pro-IL-1β cleavage | Inhibition of 28-kDa IL-1β fragment formation |
| Downstream cytokine induction | Reduction of IL-6, TNF-α, and CCL3 in PBMCs |
Data from Pathak S, et al., JCI Insight. 2020;5(3):e130845.
Signaling Pathway Modulation
This compound exerts its biological effects by directly inhibiting the enzymatic activity of caspase-7, thereby preventing the cleavage of its substrates. In the context of inflammation, particularly in AIED, this compound interrupts a non-canonical IL-1β processing pathway.
References
CAY10406: A Technical Guide for Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10406 is a potent and reversible inhibitor of caspase-3 and caspase-7, crucial executioner caspases in the apoptotic signaling pathway.[1][2] This technical guide provides an in-depth overview of this compound for basic research in cell biology, focusing on its mechanism of action, experimental applications, and the relevant signaling pathways. Quantitative data are presented in structured tables, and detailed experimental protocols are provided to facilitate the practical application of this compound in a laboratory setting. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding.
Introduction to this compound
This compound is an isatin sulfonamide-based compound that exhibits high selectivity for caspase-3 and caspase-7.[1] Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[3][4][5] Specifically, caspase-3 and caspase-7 are effector caspases, responsible for the cleavage of a wide range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[4] Recent research has also highlighted a role for caspase-7 in non-apoptotic inflammatory pathways, such as the cleavage of pro-interleukin-1β (pro-IL-1β).[6][7][8]
This compound's ability to inhibit both caspase-3 and caspase-7 makes it a valuable tool for investigating the roles of these proteases in various cellular processes. Its utility has been demonstrated in studies of apoptosis and, more specifically, in elucidating the caspase-7-mediated generation of a pro-inflammatory 28-kDa fragment of IL-1β.[8]
Mechanism of Action
This compound acts as a reversible inhibitor of caspase-3 and caspase-7.[1] The selectivity for these two caspases is attributed to the unique hydrophobic residues present in the S2 pocket of their active sites.[9] By binding to the active site, this compound prevents the cleavage of downstream substrates, thereby inhibiting the biological functions of these caspases.
A key application of this compound has been in demonstrating the role of caspase-7 in the non-canonical processing of pro-IL-1β. In response to stimuli like lipopolysaccharide (LPS), caspase-7 can cleave pro-IL-1β to generate a 28-kDa fragment.[7][8] This is distinct from the canonical inflammasome-mediated cleavage by caspase-1, which produces the 17-kDa mature IL-1β.[7][10] this compound has been shown to inhibit the formation of this 28-kDa fragment in a dose-dependent manner, confirming the involvement of caspase-7.[8]
Quantitative Data
The following tables summarize the key quantitative data related to the inhibitory activity of this compound and its effects on cellular processes.
Table 1: Inhibitory Activity of this compound against Caspases
| Caspase Target | Inhibition Constant (Ki(app)) | Reference |
| Caspase-3 | 60 nM | [1] |
| Caspase-7 | 170 nM | [1] |
| Caspase-9 | 3.1 µM | [1] |
| Caspase-1, -2, -4, -6, -8 | >25 µM | [1] |
Table 2: Cellular Effects of this compound
| Cell Type | Treatment | Effect | Concentration | Reference |
| Jurkat T cells | Camptothecin-induced apoptosis | Inhibition of apoptosis | IC50 ~50 µM | [1] |
| Chondrocytes | Apoptosis induction | 44% inhibition of apoptosis | 10 µM | [1] |
| Chondrocytes | Apoptosis induction | 98% inhibition of apoptosis | 50 µM | [1] |
| LPS-stimulated PBMCs | Caspase-7 activity | Dose-dependent inhibition | Not specified | [8] |
| LPS-stimulated PBMCs | 28-kDa IL-1β formation | Dose-dependent inhibition | Not specified | [8] |
Signaling Pathways
The signaling pathways involving caspase-3, caspase-7, and the action of this compound are complex and context-dependent. Below are diagrams illustrating the core pathways.
Figure 1. this compound Inhibition of Apoptotic Pathways.
References
- 1. Caspase-3/7 Inhibitor I The Caspase-3/7 Inhibitor I, also referenced under CAS 220509-74-0, controls the biological activity of Caspase-3/7. This small molecule/inhibitor is primarily used for Cancer applications. | 220509-74-0 [sigmaaldrich.com]
- 2. apexbt.com [apexbt.com]
- 3. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase 7 - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. Autoimmune inner ear disease patient-associated 28-kDa proinflammatory IL-1β fragment results from caspase-7-mediated cleavage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - Autoimmune inner ear disease patient–associated 28-kDa proinflammatory IL-1β fragment results from caspase-7–mediated cleavage in vitro [insight.jci.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Potent and selective nonpeptide inhibitors of caspases 3 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI Insight - Autoimmune inner ear disease patient–associated 28-kDa proinflammatory IL-1β fragment results from caspase-7–mediated cleavage in vitro [insight.jci.org]
Understanding the Selectivity Profile of CAY10406: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10406 is a synthetic compound identified as a potential inhibitor of caspases, a family of cysteine-aspartic proteases that play critical roles in apoptosis (programmed cell death) and inflammation. As a member of the isatin sulfonamide class of molecules, this compound is structurally designed to interact with the active site of these enzymes. Specifically, it is recognized as an inhibitor of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade.[1]
This technical guide aims to provide an in-depth overview of the selectivity profile of this compound. However, a comprehensive search of the scientific literature and available databases indicates that specific quantitative inhibitory data (e.g., IC₅₀ or Kᵢ values) for this compound against a panel of caspases or other enzymes is not publicly available at this time. The information that is available pertains to a closely related, non-trifluoromethyl analog. This guide will present the data for this parent compound to offer insights into the potential selectivity of this compound, alongside general experimental protocols for assessing caspase inhibition.
Selectivity Profile of a Non-Trifluoromethyl Analog
This compound is a trifluoromethyl analog of an isatin sulfonamide compound. While data for this compound is not available, its parent, the non-trifluoromethyl compound, has been characterized as a potent and selective inhibitor of caspase-3 and caspase-7. The inhibitory constants (Kᵢ) for this related molecule are summarized in the table below.
| Target | Kᵢ (nM) | Selectivity vs. Other Caspases |
| Caspase-3 | 1.2 | 100 to 1,000-fold |
| Caspase-7 | 6 | 100 to 1,000-fold |
Data presented is for the non-trifluoromethyl analog of this compound.
This parent compound demonstrates high affinity for the executioner caspases 3 and 7. Importantly, it exhibits a significant degree of selectivity, being 100 to 1,000 times less potent against other caspases that were tested. This level of selectivity is a critical attribute for a chemical probe or potential therapeutic agent, as it minimizes off-target effects and helps to elucidate the specific roles of the targeted enzymes in biological pathways.
Apoptotic Signaling Pathway
The primary targets of the this compound analog, caspase-3 and caspase-7, are central to the execution phase of apoptosis. The following diagram illustrates their position in the intrinsic and extrinsic apoptotic pathways.
Caption: Role of Caspase-3 and -7 in Apoptosis.
Experimental Protocols: In Vitro Caspase Inhibition Assay
To determine the inhibitory potency and selectivity of a compound like this compound, a series of in vitro enzymatic assays are typically performed. The following is a generalized protocol for a fluorometric caspase activity assay.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific caspase enzyme.
Materials:
-
Recombinant human caspase enzyme (e.g., caspase-3, caspase-7)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Workflow Diagram:
Caption: General workflow for a caspase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Enzyme and Compound Incubation: In a 96-well black microplate, add the diluted compound solutions to the wells. Add the recombinant caspase enzyme to each well (except for the no-enzyme control). Include wells with DMSO only as a vehicle control (100% activity). Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: To each well, add the fluorogenic caspase substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for an AMC-based substrate.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.
-
Normalize the reaction rates to the vehicle control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Selectivity Profiling: To determine the selectivity profile, this assay is repeated with a panel of different caspase enzymes (e.g., caspase-1, -2, -6, -8, -9, -10). The resulting IC₅₀ values are then compared to assess the compound's specificity for caspase-3 and -7.
Conclusion
While this compound is described as a caspase-3 and caspase-7 inhibitor, the lack of publicly available quantitative data for this specific molecule makes a detailed assessment of its selectivity profile challenging. The data for its non-trifluoromethyl analog suggests that this class of compounds can achieve high potency and selectivity for the executioner caspases. To fully characterize this compound, further experimental work is required to determine its inhibitory constants against a broad panel of caspases and other relevant enzymes. The experimental protocol outlined in this guide provides a standard methodology for conducting such an investigation.
References
CAY10406: A Technical Guide to its Application as a Chemical Probe for Caspase-3 and -7 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10406 is a selective inhibitor of caspase-3 and caspase-7, two key executioner caspases in the apoptotic signaling pathway. As a trifluoromethyl analog of an isatin sulfonamide, this compound offers a valuable tool for investigating the roles of these specific caspases in cellular processes, including programmed cell death and inflammation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use as a chemical probe in research settings.
Core Compound Information
This compound is a potent and selective nonpeptide inhibitor designed to target caspases 3 and 7.[1] While specific kinetic data for this compound is not yet available, the inhibitory activity of its non-trifluoromethyl parent compound provides a strong indication of its potency and selectivity.
| Property | Value | Reference |
| Formal Name | (S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin | [1] |
| CAS Number | 2108603-03-6 | [1] |
| Molecular Formula | C27H23F3N2O5S | [1] |
| Formula Weight | 544.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Solubility
| Solvent | Concentration | Reference |
| DMF | 25 mg/ml | [1] |
| DMSO | 10 mg/ml | [1] |
| DMF:PBS (pH 7.2) (1:2) | 0.5 mg/ml | [1] |
| Ethanol | 0.05 mg/ml | [1] |
Mechanism of Action and Selectivity
This compound functions as a selective inhibitor of caspase-3 and caspase-7. These caspases are critical "effector" caspases that are activated downstream in the apoptotic cascade and are responsible for the proteolytic cleavage of a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
While quantitative inhibition data for this compound is not currently published, the parent non-trifluoromethyl compound demonstrates high affinity for caspases 3 and 7.[1] This compound is reported to be 100 to 1,000 times less potent against other tested caspases, indicating a high degree of selectivity for the intended targets.[1]
Inhibitory Activity of the Parent Compound
| Caspase | Ki (nM) | Reference |
| Caspase-3 | 1.2 | [1] |
| Caspase-7 | 6 | [1] |
This high degree of selectivity makes this compound a valuable tool for dissecting the specific contributions of caspase-3 and -7 to cellular signaling events.
Signaling Pathway
The following diagram illustrates the central role of executioner caspases, such as caspase-3 and -7, in the apoptotic signaling cascade and the point of intervention for this compound.
Caption: Apoptotic signaling pathway showing the inhibitory action of this compound on executioner caspases.
Experimental Protocols
This compound can be utilized in a variety of cell-based and in vitro assays to probe the activity of caspase-3 and -7. Below are generalized protocols that can be adapted for specific experimental needs.
General Workflow for a Cell-Based Caspase Activity Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on caspase activity in a cellular context.
Caption: A typical experimental workflow for using this compound in a cell-based caspase activity assay.
In Vitro Caspase Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound on purified recombinant caspases.
Materials:
-
Recombinant human caspase-3 and caspase-7
-
Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-pNA)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in caspase assay buffer.
-
In a 96-well plate, add the diluted this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add recombinant caspase-3 or caspase-7 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic caspase substrate to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (405 nm for pNA) over time using a microplate reader.
-
Calculate the reaction velocity (rate of substrate cleavage) for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Cell-Based Caspase Activity Assay
This protocol assesses the ability of this compound to inhibit caspase activity in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, or TNF-α)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Cell lysis buffer (e.g., containing a non-denaturing detergent like Triton X-100)
-
Caspase-3/7 activity assay kit (e.g., Cayman Chemical Item No. 10009135) or the components listed in the in vitro assay.
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours). Include a vehicle control.
-
Induce apoptosis by adding the chosen apoptosis-inducing agent to the wells.
-
Incubate for a time sufficient to induce caspase activation (this should be optimized for the specific cell line and inducer).
-
Lyse the cells by adding cell lysis buffer directly to the wells.
-
Transfer the cell lysates to a new 96-well plate.
-
Add the fluorogenic caspase-3/7 substrate to each well.
-
Measure the fluorescence over time as described in the in vitro assay protocol.
-
Normalize the caspase activity to the total protein concentration in each lysate.
Western Blot Analysis of Caspase Substrate Cleavage
This method provides a qualitative or semi-quantitative assessment of caspase inhibition by monitoring the cleavage of specific cellular substrates.
Materials:
-
Cell line, apoptosis inducer, and this compound as in the cell-based assay.
-
RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for the full-length and cleaved forms of a caspase substrate (e.g., PARP, Lamin A/C).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Follow steps 1-4 of the cell-based caspase activity assay protocol.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to assess the extent of substrate cleavage in the presence and absence of this compound.
Cited Experimental Use
A study by Pathak et al. (2020) utilized this compound to demonstrate the role of caspase-7 in the cleavage of a pro-inflammatory IL-1β fragment. In this study, this compound was used at a concentration of 10 µM to inhibit the expression of the 28-kDa IL-1β fragment without significant cytotoxicity.[2] This provides a valuable reference point for the effective concentration of this compound in cell-based experiments.
Conclusion
This compound is a selective and potent chemical probe for the study of caspase-3 and -7 activity. Its high selectivity, as inferred from its parent compound, makes it a valuable tool for dissecting the specific roles of these executioner caspases in apoptosis and other cellular processes. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations. As with any chemical probe, it is crucial to perform appropriate control experiments to ensure the specificity of the observed effects.
References
Preliminary Studies on the Biological Effects of CAY10406: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological effects of CAY10406, a known inhibitor of caspase-3 and caspase-7. The information presented herein is based on foundational in vitro studies that have begun to elucidate its mechanism of action and potential therapeutic implications. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to support further research and development efforts.
Core Finding: Inhibition of Caspase-7-Mediated IL-1β Cleavage
Preliminary research has identified a significant biological effect of this compound in the context of inflammatory cytokine processing. Specifically, this compound has been shown to inhibit the caspase-7-mediated cleavage of pro-interleukin-1β (pro-IL-1β) into a 28-kDa fragment.[1][2] This finding is critical as it suggests a role for this compound in modulating inflammatory pathways that are dependent on this specific cleavage event.
The study highlighting this effect investigated the production of a unique 28-kDa IL-1β fragment observed in peripheral blood mononuclear cells (PBMCs) from patients with autoimmune inner ear disease.[1][3][4] The research demonstrated that this fragment is specifically generated by caspase-7 and that its formation can be blocked by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the initial study on this compound's inhibitory activity.
| Parameter | Value | Experimental Context | Reference |
| Inhibitor | This compound | Caspase-3/7 Inhibitor | [2] |
| Target Enzyme | Caspase-7 | [3] | |
| Substrate | Pro-Interleukin-1β (pro-IL-1β) | [1] | |
| Product | 28-kDa IL-1β fragment | [1] | |
| Effective Concentration | 10 μM | Inhibition of 28-kDa IL-1β fragment expression | [2] |
| Cytotoxicity | No significant cytotoxicity observed | At 10 μM concentration | [2] |
Experimental Protocols
A detailed understanding of the methodologies employed in these preliminary studies is crucial for replication and further investigation. The following sections outline the key experimental protocols.
In Vitro Caspase-7-Mediated Cleavage of Pro-IL-1β
This assay was designed to determine if caspase-7 can directly cleave pro-IL-1β to generate the 28-kDa fragment and to assess the inhibitory effect of this compound.
Materials:
-
Recombinant human pro-IL-1β
-
Active recombinant human caspase-7
-
This compound (caspase-3/7 inhibitor)
-
Caspase assay buffer
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-IL-1β antibody
Procedure:
-
Recombinant pro-IL-1β (e.g., 200 ng) is incubated with active recombinant caspase-7 (e.g., 1 unit) in a caspase assay buffer.
-
For inhibition studies, this compound is pre-incubated with caspase-7 for a specified time (e.g., 30 minutes) at a final concentration of 10 μM before the addition of the pro-IL-1β substrate.
-
The reaction mixture is incubated at 37°C for a set duration (e.g., 2 hours).
-
The reaction is terminated by the addition of SDS-PAGE loading buffer.
-
The reaction products are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane for Western blot analysis.
-
The membrane is probed with a primary antibody specific for IL-1β to detect the full-length pro-IL-1β and its cleavage fragments.
-
Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system.
-
The intensity of the 28-kDa band is quantified to determine the extent of cleavage and its inhibition by this compound.
Cell Culture and Treatment
Peripheral blood mononuclear cells (PBMCs) were used to study the cellular production of the 28-kDa IL-1β fragment.
Materials:
-
Ficoll-Paque for PBMC isolation
-
RPMI 1640 medium supplemented with fetal bovine serum and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer
-
Protein assay reagents
Procedure:
-
PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cells are cultured in RPMI 1640 medium.
-
To induce pro-IL-1β expression, cells are stimulated with LPS (e.g., 1 μg/mL) for a specified period.
-
For inhibition experiments, cells are pre-treated with this compound (10 μM) for a set time before and during LPS stimulation.
-
After the incubation period, cell lysates are prepared using a suitable lysis buffer.
-
The total protein concentration in the lysates is determined.
-
Equal amounts of protein are subjected to SDS-PAGE and Western blotting as described in the in vitro cleavage assay protocol to detect the 28-kDa IL-1β fragment.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathway involving caspase-7-mediated IL-1β processing and the experimental workflow for assessing the inhibitory effect of this compound.
Caption: this compound inhibits caspase-7-mediated cleavage of pro-IL-1β.
Caption: Workflow for assessing this compound inhibition of IL-1β cleavage.
References
- 1. Autoimmune inner ear disease patient-associated 28-kDa proinflammatory IL-1β fragment results from caspase-7-mediated cleavage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI Insight - Autoimmune inner ear disease patient–associated 28-kDa proinflammatory IL-1β fragment results from caspase-7–mediated cleavage in vitro [insight.jci.org]
- 4. JCI Insight - Autoimmune inner ear disease patient–associated 28-kDa proinflammatory IL-1β fragment results from caspase-7–mediated cleavage in vitro [insight.jci.org]
Methodological & Application
Dissolving CAY10406 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10406 is a potent trifluoromethyl analog of an isatin sulfonamide that selectively inhibits caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[1] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell culture-based assays. This document provides detailed protocols for the dissolution of this compound, preparation of stock and working solutions, and important considerations for its use in cell culture experiments.
Introduction to this compound
This compound is a valuable tool for studying the roles of caspases 3 and 7 in apoptosis and other cellular processes. These caspases are activated by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways and are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3][4][5][6][7] By inhibiting caspases 3 and 7, this compound allows researchers to investigate the downstream consequences of their activation and to explore potential therapeutic strategies targeting apoptosis.
Solubility of this compound
The solubility of this compound in various solvents is a critical factor in preparing solutions for cell culture experiments. The following table summarizes the solubility data for this compound.
| Solvent | Solubility | Molar Concentration (at max solubility) |
| Dimethylformamide (DMF) | 25 mg/mL | ~45.91 mM |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | ~18.36 mM |
| Ethanol | 0.05 mg/mL | ~0.09 mM |
| DMF:PBS (pH 7.2) (1:2) | 0.5 mg/mL | ~0.92 mM |
Note: The Formula Weight of this compound is 544.5 g/mol .[1] Molar concentration is calculated using the formula: Molarity (M) = (Solubility in mg/mL) / (Formula Weight in g/mol ) * 1000.
Experimental Protocols
Materials
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dimethylformamide (DMF), cell culture grade
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Sterile pipettes and tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for cell culture experiments.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Carefully weigh out a precise amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.445 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM. For 5.445 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. The solid compound is stable for at least 4 years.[1] The stability of the solution should be monitored, though it is generally expected to be stable for several months when stored properly.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in a sterile cell culture medium.
-
Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment.
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution into a sterile cell culture medium to achieve the desired final concentrations.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used, to account for any potential effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v) to minimize cytotoxicity.
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for this compound solution preparation.
This compound Inhibition of the Apoptotic Pathway
This compound inhibits caspases 3 and 7, which are central to the execution phase of apoptosis. The diagram below shows the convergence of the intrinsic and extrinsic apoptotic pathways on these caspases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-3 Signaling | Cell Signaling Technology [awsprod-cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CAY10406: A Caspase 3/7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10406 is a potent inhibitor of caspase-3 and caspase-7, key executioner enzymes in the apoptotic signaling pathway. Its ability to block the activity of these caspases makes it a valuable tool for in vitro studies aimed at understanding and modulating programmed cell death. A working concentration of 10 µM has been shown to be effective in inhibiting the expression of the 28-kDa IL-1β fragment without inducing significant cytotoxicity, making it a suitable concentration for a variety of cell-based assays.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro settings.
Quantitative Data Summary
While specific IC50 values for this compound against caspase-3 and caspase-7 are not publicly available in the reviewed literature, a concentration of 10 µM has been experimentally validated to be effective and non-toxic in at least one study.[1] Further dose-response experiments are recommended to determine the optimal concentration for specific cell lines and experimental conditions.
| Parameter | Value | Cell Line/Assay | Reference |
| Recommended Working Concentration | 10 µM | In vitro cell culture | [1] |
| Cytotoxicity | No significant cytotoxicity observed | In vitro cell culture | [1] |
Signaling Pathways
Caspase-3 and caspase-7 are central executioner caspases in the apoptosis pathway. They are activated by initiator caspases (e.g., caspase-8 and caspase-9) and proceed to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound, by inhibiting caspase-3 and -7, effectively blocks this downstream cascade.
Caption: this compound inhibits the central executioner caspases-3 and -7 in the apoptotic pathway.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound to assess its effect on a downstream cellular process.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
DMSO (for dissolving this compound)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Seeding: Seed cells at a density appropriate for your specific assay and allow them to adhere (for adherent cells) or stabilize in suspension for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For a 10 mM stock, dissolve 1 mg of this compound (assuming a molecular weight, which should be confirmed from the supplier) in the appropriate volume of DMSO.
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired period, depending on the specific experimental endpoint.
-
Downstream Analysis: After the incubation period, harvest the cells and proceed with your intended downstream analysis (e.g., western blotting for cleaved substrates, flow cytometry for apoptosis markers, or measurement of IL-1β levels).
Protocol 2: In Vitro Caspase-3/7 Activity Assay
This protocol describes a general method to measure the inhibitory effect of this compound on caspase-3/7 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with an apoptosis-inducing agent (e.g., staurosporine, etoposide) to activate caspases
-
This compound
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: After inducing apoptosis, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup: In a 96-well black microplate, add a consistent amount of protein lysate to each well.
-
Inhibitor Addition: Add varying concentrations of this compound (prepared by serial dilution in assay buffer) to the wells. Include a no-inhibitor control and a vehicle control.
-
Substrate Addition: Add the fluorogenic caspase-3/7 substrate to all wells to a final concentration recommended by the manufacturer.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 360/460 nm for Ac-DEVD-AMC).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. An IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro caspase-3/7 inhibition assay using this compound.
Conclusion
This compound is a valuable research tool for the in vitro investigation of apoptosis. The provided protocols offer a starting point for utilizing this inhibitor in various cell-based assays. It is recommended that researchers optimize the working concentration of this compound for their specific experimental system to achieve the most reliable and reproducible results. Further characterization of its IC50 values and selectivity profile will enhance its utility in the field of apoptosis research.
References
Application Notes and Protocols for CAY10406 in Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing CAY10406, a known caspase-3 and caspase-7 inhibitor, in a fluorometric caspase activity assay. This guide is intended for professionals in research and drug development to assess caspase-3/7 activity and to evaluate the inhibitory potential of test compounds.
Introduction
Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death). Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which in turn cleave a host of cellular proteins to orchestrate the dismantling of the cell. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders, making caspases attractive therapeutic targets.
This compound has been identified as an inhibitor of caspase-3 and caspase-7.[1] These caspases share a substrate recognition sequence (DEVD) and are key executioners of apoptosis. This compound has been shown to inhibit the expression of the 28-kDa IL-1β fragment at a concentration of 10 µM with no significant cytotoxicity.[1] This document outlines a protocol for a fluorometric caspase-3/7 activity assay using this compound as a reference inhibitor.
Signaling Pathway
The activation of executioner caspases-3 and -7 is a critical convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the simplified signaling cascade leading to caspase-3/7 activation and its subsequent role in apoptosis.
Caption: Apoptotic signaling pathways converging on Caspase-3/7.
Experimental Principles
The caspase-3/7 activity assay is a fluorometric method that utilizes a specific substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[2] In the presence of active caspase-3 or caspase-7, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The fluorescence intensity, measured at an excitation wavelength of ~380-400 nm and an emission wavelength of ~460-505 nm, is directly proportional to the caspase activity in the sample.[2][3][4] this compound, as an inhibitor, will reduce the cleavage of Ac-DEVD-AMC, leading to a decrease in the fluorescent signal.
Data Presentation
The inhibitory activity of this compound and other test compounds can be quantified by determining their half-maximal inhibitory concentration (IC50). This is achieved by measuring caspase-3/7 activity across a range of inhibitor concentrations.
Table 1: Example Inhibitory Activity of this compound on Caspase-3/7
| Inhibitor | Target Caspase(s) | Ki (nM) | IC50 (nM) | Solubility |
| This compound | Caspase-3/7 | N/A | ~50-200* | Soluble in DMSO |
| Inhibitor I | Caspase-3 | 60 | 120 | Soluble in DMSO |
| Inhibitor I | Caspase-7 | 170 | N/A | Soluble in DMSO |
Experimental Protocols
Materials and Reagents
-
This compound (store as a stock solution in DMSO at -20°C)
-
Cells of interest (e.g., Jurkat cells for suspension or HeLa cells for adherent cultures)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
Caspase Assay Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Caspase Assay Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-3/7 Substrate: Ac-DEVD-AMC (store as a stock solution in DMSO at -20°C)
-
Black, flat-bottom 96-well microplates
-
Fluorometric microplate reader
Experimental Workflow
The following diagram outlines the general workflow for the caspase-3/7 activity assay.
Caption: General workflow for a cell-based caspase-3/7 activity assay.
Detailed Protocol
1. Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a 10 mM concentration. Aliquot and store at -20°C. Further dilutions should be made in the appropriate assay buffer just before use.
-
Ac-DEVD-AMC Substrate Stock Solution (10 mM): Dissolve Ac-DEVD-AMC in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Working Substrate Solution (50 µM): Dilute the 10 mM stock solution in Caspase Assay Reaction Buffer to a final concentration of 50 µM immediately before use.
2. Cell Culture and Treatment
-
Adherent Cells: Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and allow them to attach overnight.
-
Suspension Cells: Seed cells in a black 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well.
-
Treatment:
-
Negative Control: Add vehicle (e.g., DMSO in media) to a set of wells.
-
Positive Control (Apoptosis Induction): Treat cells with an appropriate apoptosis-inducing agent (e.g., 1 µM Staurosporine for 3-4 hours).
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour before adding the apoptosis-inducing agent.
-
3. Cell Lysis
-
Centrifuge the plate at 300 x g for 5 minutes (especially for suspension cells) and carefully aspirate the media.
-
Wash the cells once with 100 µL of ice-cold PBS.
-
Aspirate the PBS and add 50 µL of ice-cold Caspase Assay Lysis Buffer to each well.
-
Incubate the plate on ice for 10-15 minutes with gentle shaking.
4. Caspase Activity Assay
-
Centrifuge the lysate plate at 800 x g for 10 minutes at 4°C.
-
Carefully transfer 40 µL of the supernatant (cell lysate) to a new black, flat-bottom 96-well plate.
-
Add 50 µL of Caspase Assay Reaction Buffer to each well.
-
Add 10 µL of the 50 µM Ac-DEVD-AMC working substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
5. Fluorescence Measurement and Data Analysis
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[3][4]
-
Calculation of Caspase Activity: Subtract the background fluorescence (from wells with lysis buffer and substrate but no lysate) from all readings. The relative caspase-3/7 activity can be expressed as the fold-change in fluorescence compared to the negative control.
-
IC50 Determination: Plot the percentage of caspase activity inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that reduces the caspase activity by 50%.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect from light. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Low Signal in Positive Control | Insufficient apoptosis induction | Optimize the concentration and incubation time of the inducing agent. |
| Low cell number | Increase the number of cells per well. | |
| Inactive caspase enzyme | Ensure proper cell lysis and handling of lysates on ice. | |
| High Variability Between Replicates | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing. |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. |
Conclusion
This protocol provides a comprehensive framework for using this compound as an inhibitor in a fluorometric caspase-3/7 activity assay. By following these guidelines, researchers can effectively assess the inhibitory potential of this compound and other compounds, contributing to the discovery and development of novel therapeutics targeting apoptosis. Accurate determination of IC50 values will require careful optimization of experimental conditions for the specific cell line and apoptosis induction method used.
References
Application Notes and Protocols for CAY10406 in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of CAY10406 and its role in apoptosis, clarifying its function as an inhibitor. Due to frequent confusion with a similarly named compound, this document also details the pro-apoptotic effects of CAY10404.
Part 1: this compound - An Inhibitor of Apoptosis
Application Notes
This compound is a cell-permeable and reversible inhibitor of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[1][2][3] Its primary application in research is the inhibition of apoptosis . By blocking the activity of caspase-3 and -7, this compound can prevent the cleavage of downstream substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately halt the progression of apoptotic cell death.
A notable application of this compound is in the study of inflammatory processes. Specifically, it has been used to demonstrate the role of caspase-7 in the cleavage of pro-interleukin-1β (pro-IL-1β) into a 28-kDa fragment.[4][5] In peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), this compound was shown to inhibit the generation of this 28-kDa IL-1β fragment in a dose-dependent manner, confirming that the cleavage is caspase-7 dependent.[4][5] This makes this compound a valuable tool for dissecting the specific roles of caspase-3 and -7 in both apoptosis and inflammation.
It is crucial to distinguish this compound from CAY10404, a selective cyclooxygenase-2 (COX-2) inhibitor that induces apoptosis. The similar nomenclature can be a source of confusion.
Quantitative Data for this compound
| Parameter | Cell Line/System | Concentration Range | Effect | Reference |
| Inhibition of Caspase-7 | LPS-stimulated human PBMCs | 10 pM - 10 µM | Dose-dependent inhibition of caspase-7 activity and 28-kDa IL-1β fragment formation. | [4] |
| Cytotoxicity | LPS-stimulated human PBMCs | Up to 10 µM | No significant cytotoxicity observed; cell viability between 70% and 85%. | [1][4] |
Experimental Protocol: Inhibition of Caspase-7-Mediated IL-1β Cleavage with this compound
This protocol describes the use of this compound to inhibit the cleavage of pro-IL-1β in cultured cells.
Materials:
-
This compound (prepared in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies: anti-IL-1β, anti-caspase-7, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture human PBMCs in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Treatment:
-
Seed PBMCs at a suitable density.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 pM, 10 nM, 10 µM) or a vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS to induce pro-IL-1β expression and processing.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against IL-1β (to detect the 28-kDa fragment) and caspase-7. Use β-actin as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Expected Results: A dose-dependent decrease in the intensity of the 28-kDa IL-1β fragment band and cleaved caspase-7 band in this compound-treated samples compared to the LPS-only treated control.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits apoptosis by blocking Caspase-3/7 activation.
Caption: Experimental workflow for this compound-mediated inhibition analysis.
Part 2: CAY10404 - An Inducer of Apoptosis
Application Notes
In contrast to this compound, CAY10404 is a highly selective cyclooxygenase-2 (COX-2) inhibitor that has been shown to induce apoptosis in various cancer cell lines, particularly human neuroblastoma cells.[6] Treatment with CAY10404 leads to a dose-dependent decrease in cell viability and the induction of apoptotic cell death.[6]
The mechanism of CAY10404-induced apoptosis involves the activation of the caspase cascade, as evidenced by the cleavage of PARP and caspase-3.[6] Furthermore, CAY10404 treatment can cause cell cycle arrest in the G2 phase.[6] It has also been shown to radiosensitize resistant cancer cells, enhancing cell death when combined with irradiation.[6]
Quantitative Data for CAY10404
| Parameter | Cell Lines | Concentration Range | Effect | Reference |
| IC50 | SH-EP, SH-SY5Y, SK-N-MC, MSN (Neuroblastoma) | 15-115 µM | Average IC50 of 60 µM. | [6] |
| Apoptosis Induction | Neuroblastoma cell lines | 15-115 µM | 20-30% of cells were TUNEL positive after 48h. | [6] |
| Cell Viability | Radioresistant SH-EP cells | Not specified | 49% decrease in cell viability compared to DMSO control. | [6] |
| Radiosensitization | Radioresistant SH-EP cells | Not specified | 58% decrease in cell viability when combined with irradiation. | [6] |
Experimental Protocol: Induction of Apoptosis with CAY10404 in Neuroblastoma Cells
This protocol provides a method for inducing and assessing apoptosis in neuroblastoma cells using CAY10404.
Materials:
-
CAY10404 (prepared in DMSO)
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Appropriate cell culture medium and supplements
-
TUNEL assay kit or Annexin V-FITC/Propidium Iodide apoptosis detection kit
-
Flow cytometer or fluorescence microscope
-
Reagents for Western blotting (as described in the previous protocol)
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-β-actin
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in the recommended medium until they reach approximately 70-80% confluency.
-
Cell Treatment:
-
Treat cells with CAY10404 at various concentrations (e.g., 15, 60, 115 µM) or a vehicle control (DMSO).
-
Incubate for 48 hours.
-
-
Apoptosis Assessment (Choose one or both):
-
A) TUNEL Assay: Follow the manufacturer's protocol for the TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis. Analyze the cells using a fluorescence microscope.
-
B) Annexin V/PI Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the kit's instructions. Analyze the stained cells by flow cytometry.
-
-
Western Blotting for Apoptotic Markers:
-
Prepare cell lysates from treated and control cells as previously described.
-
Perform Western blotting to detect the levels of cleaved caspase-3 and cleaved PARP. Use β-actin as a loading control.
-
Expected Results:
-
A dose-dependent increase in the percentage of TUNEL-positive or Annexin V-positive cells in CAY10404-treated samples.
-
Increased levels of cleaved caspase-3 and cleaved PARP detected by Western blot in CAY10404-treated cells.
Signaling Pathway Diagram
Caption: CAY10404 induces apoptosis via COX-2 inhibition and caspase activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase-3/7 Inhibitor I [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. JCI Insight - Autoimmune inner ear disease patient–associated 28-kDa proinflammatory IL-1β fragment results from caspase-7–mediated cleavage in vitro [insight.jci.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Inhibition of human neuroblastoma cell growth by CAY10404, a highly selective Cox-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing CAY10406 in Combination with Other Research Compounds
Introduction
CAY10406 is a potent and selective antagonist of the P2Y12 receptor, a critical purinergic receptor involved in platelet activation and aggregation. Adenosine diphosphate (ADP) is the endogenous ligand for the P2Y12 receptor, and its binding initiates a signaling cascade that leads to thrombus formation.[1][2] Due to its central role in hemostasis and thrombosis, this compound is a valuable tool for in vitro and in vivo research. These application notes provide detailed protocols for using this compound in combination with other compounds to investigate platelet function, explore synergistic effects of antiplatelet agents, and assess antithrombotic efficacy in preclinical models.
Application 1: Inhibition of ADP-Induced Platelet Aggregation
This protocol details the use of this compound to inhibit platelet aggregation induced by the natural P2Y12 agonist, ADP. This is a fundamental assay to confirm the inhibitory activity of this compound and to establish a dose-response relationship.
Experimental Principle
Light Transmission Aggregometry (LTA) is a widely used method to measure platelet aggregation.[3][4] A suspension of platelet-rich plasma (PRP) is stirred in a cuvette, and its baseline light transmission is recorded. Upon addition of an agonist like ADP, platelets aggregate, causing the suspension to become clearer and increasing light transmission. This compound, as a P2Y12 antagonist, will prevent ADP from binding to its receptor, thereby inhibiting aggregation in a dose-dependent manner.
Experimental Protocol: Light Transmission Aggregometry
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[5]
-
Centrifuge the blood at 240 x g for 10 minutes at room temperature with no brake to obtain PRP.[5]
-
Carefully transfer the supernatant (PRP) to a new polypropylene tube. Allow platelets to rest for 30 minutes before use.[6]
-
-
Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C.
-
Place a stir bar in a cuvette containing PRP and place it in the aggregometer (e.g., PAP-4 Aggregometer) to warm for 5 minutes.[5][7]
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for 5-10 minutes.
-
Initiate recording of light transmission.
-
Add a fixed concentration of ADP (e.g., 5-20 µM) to induce aggregation.
-
Monitor the change in light transmission for 5-10 minutes or until the aggregation response reaches a plateau.
-
-
Data Analysis:
-
Calculate the percentage of aggregation, with 100% being the maximal change in light transmission for the positive control (ADP alone) and 0% for the negative control (vehicle).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Data Presentation
| This compound Conc. (nM) | ADP Conc. (µM) | % Inhibition of Aggregation (Mean ± SD) |
| 0 (Vehicle) | 10 | 0 ± 2.5 |
| 1 | 10 | 25 ± 4.1 |
| 10 | 10 | 58 ± 3.7 |
| 50 | 10 | 85 ± 2.9 |
| 100 | 10 | 98 ± 1.5 |
| IC50 | 10 | ~8 nM |
Workflow Diagram
Application 2: Investigating Synergistic Antiplatelet Effects
This compound can be used in combination with other antiplatelet agents that act on different signaling pathways to study potential synergistic or additive effects. A common and clinically relevant combination is with a COX-1 inhibitor like aspirin.
Experimental Principle
Platelet activation is a complex process involving multiple redundant pathways. ADP binding to P2Y12 activates the Gi pathway, while other agonists like thromboxane A2 (TXA2), produced via the COX-1 pathway, activate Gq and G12/13 pathways. By inhibiting both the P2Y12 and COX-1 pathways simultaneously, a more potent antiplatelet effect can be achieved than by inhibiting either pathway alone.[1] This principle underlies dual antiplatelet therapy in clinical practice.
Experimental Protocol
The protocol is similar to the Light Transmission Aggregometry assay described above, with modifications to include a second inhibitor.
-
Preparation of PRP: Follow the steps in Application 1.
-
Aggregation Assay:
-
Prepare experimental groups: Vehicle control, this compound alone, Compound X (e.g., Aspirin) alone, and this compound + Compound X.
-
Pre-warm PRP aliquots to 37°C.
-
Add the respective inhibitor(s) or vehicle to the PRP cuvettes and incubate for 10-15 minutes.
-
Initiate recording and add an agonist. Note: When studying synergy, it is often useful to use a low concentration of a strong agonist (like thrombin or a collagen-related peptide) that is partially dependent on both pathways for a full response.
-
Monitor aggregation for 5-10 minutes.
-
Data Presentation
| Treatment Group | Agonist (e.g., Thrombin 0.05 U/mL) | % Inhibition of Aggregation (Mean ± SD) |
| Vehicle | Thrombin | 0 ± 3.1 |
| This compound (10 nM) | Thrombin | 45 ± 5.2 |
| Aspirin (100 µM) | Thrombin | 38 ± 4.8 |
| This compound + Aspirin | Thrombin | 89 ± 3.9 |
Signaling Pathway Diagram
Application 3: In Vivo Models of Thrombosis
To assess the antithrombotic efficacy of this compound, alone or in combination, in vivo models are essential. The ferric chloride (FeCl3)-induced carotid artery thrombosis model in mice is a widely used method.
Experimental Principle
Topical application of ferric chloride to an artery induces oxidative damage to the endothelium, exposing subendothelial collagen and tissue factor. This triggers a rapid platelet-rich thrombus formation, leading to vessel occlusion. The time it takes for blood flow to cease (time to occlusion) is the primary endpoint. Pre-treatment with antithrombotic agents like this compound is expected to delay or prevent this occlusion.
Experimental Protocol: Ferric Chloride-Induced Thrombosis Model
-
Animal Preparation:
-
Anesthetize a mouse (e.g., C57BL/6) following approved institutional protocols.
-
Surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Compound Administration:
-
Administer this compound, a combination agent, or vehicle control to the mouse via an appropriate route (e.g., intravenous, intraperitoneal) at a pre-determined time before inducing injury.
-
-
Thrombus Induction:
-
Apply a small piece of filter paper saturated with FeCl3 solution (e.g., 5-10%) to the surface of the carotid artery for 3-5 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the "time to occlusion," defined as the time from FeCl3 application until blood flow ceases completely (flow < 0.1 mL/min) for a sustained period.
-
Data Presentation
| Treatment Group | Dose (mg/kg, i.v.) | Time to Occlusion (minutes, Mean ± SEM) |
| Vehicle | - | 12.5 ± 1.8 |
| This compound | 1.0 | 28.7 ± 3.5 |
| Compound Y | 5.0 | 25.1 ± 3.1 |
| This compound + Compound Y | 1.0 + 5.0 | > 60 (No occlusion in 8/10 animals) |
| p < 0.05 vs. Vehicle |
Experimental Workflow Diagram
References
- 1. Personalized antiplatelet therapy with P2Y12 receptor inhibitors: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions Between Different P2Y12 Antagonists | ICR Journal [icrjournal.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
CAY10406: A Selective Caspase-3/7 Inhibitor for Investigating Cellular Processes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10406 is a potent and selective, cell-permeable, reversible inhibitor of caspase-3 and caspase-7. As a trifluoromethyl analog of an isatin sulfonamide compound, it offers a powerful tool for the investigation of cellular processes regulated by these key executioner caspases. Caspases, a family of cysteine-aspartate proteases, are central to the initiation and execution of programmed cell death pathways, including apoptosis. Emerging evidence also implicates caspase-3 and caspase-7 in other forms of regulated cell death such as pyroptosis and in inflammatory processes. These application notes provide detailed information and experimental protocols for utilizing this compound to study these critical cellular events.
Mechanism of Action
This compound and its parent compound, an isatin sulfonamide-based inhibitor, target the active site of caspase-3 and caspase-7. The selectivity for these two caspases is attributed to the interaction of the inhibitor with specific hydrophobic residues within the S2 subsite of the enzyme's active site. By inhibiting these caspases, this compound can be used to block the downstream events of apoptosis, such as the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP), and to dissect the role of caspase-3 and -7 in other cellular pathways.
Quantitative Data
| Parameter | Caspase-3 | Caspase-7 | Cell-Based Apoptosis Assay (Jurkat cells) | Reference |
| IC50 | 120 nM | - | ~50 µM | [1] |
| Ki | 60 nM | 170 nM | - | [2] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Signaling Pathways
The signaling pathways leading to the activation of executioner caspases-3 and -7 are broadly categorized as the intrinsic and extrinsic pathways of apoptosis.
Caption: Intrinsic and extrinsic apoptosis pathways converging on caspase-3/7.
Experimental Protocols
The following are detailed protocols for key experiments to study cellular processes using this compound.
Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent at a predetermined optimal concentration.
-
Include a negative control (untreated cells) and a positive control (cells treated with the apoptosis inducer only).
-
Incubate for the desired time (e.g., 4-24 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into flow cytometry tubes.
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution. Collect cells in flow cytometry tubes.
-
-
Staining:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Cytotoxic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment:
-
After allowing cells to adhere (for adherent cells), treat with a range of concentrations of this compound and/or a cytotoxic agent.
-
Include vehicle controls.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Detection of Cleaved Caspase-3 by Western Blotting
This protocol allows for the detection of the active, cleaved form of caspase-3, a direct target of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Apoptosis-inducing agent
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and an apoptosis inducer as described in the apoptosis assay protocol.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Caption: Western blotting workflow for cleaved caspase-3.
Studying Other Caspase-Regulated Processes
Pyroptosis
Pyroptosis is a pro-inflammatory form of programmed cell death. Caspase-3 can cleave Gasdermin E (GSDME), leading to the formation of pores in the plasma membrane and subsequent cell lysis.[1][4] this compound can be used to investigate the role of caspase-3 in GSDME-mediated pyroptosis.
Experimental Approach:
-
Use a cell line known to express GSDME.
-
Induce apoptosis/pyroptosis with a relevant stimulus (e.g., chemotherapy drugs).
-
Treat cells with this compound to inhibit caspase-3.
-
Assess pyroptosis by measuring:
-
Lactate dehydrogenase (LDH) release (a marker of cell lysis).
-
GSDME cleavage by Western blotting.
-
Pro-inflammatory cytokine release (e.g., IL-1β) by ELISA.
-
Caption: Caspase-3-mediated pyroptosis pathway.
Necroptosis
Necroptosis is a regulated form of necrosis that is typically independent of caspases. However, under certain conditions where caspases are inhibited, necroptosis can be initiated.[5] Specifically, caspase-8 can cleave and inactivate key necroptosis mediators like RIPK1. Therefore, inhibiting executioner caspases like caspase-3 and -7 with this compound, in combination with other stimuli, may help to dissect the complex interplay between apoptosis and necroptosis.
Experimental Approach:
-
Use a cell line susceptible to necroptosis (e.g., L929, HT-29).
-
Induce necroptosis using a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (to block caspase-8).
-
Investigate the effect of selective caspase-3/7 inhibition with this compound on the necroptotic phenotype.
-
Assess necroptosis by measuring:
-
Cell viability (e.g., CellTiter-Glo).
-
Phosphorylation of MLKL (a key necroptosis marker) by Western blotting.
-
Conclusion
This compound is a valuable research tool for studying the multifaceted roles of caspase-3 and -7 in cellular life and death decisions. Its selectivity allows for the targeted investigation of apoptosis and provides an opportunity to explore the involvement of these caspases in less-characterized processes like pyroptosis and the crosstalk with necroptosis. The protocols provided here offer a starting point for researchers to incorporate this compound into their experimental designs to further elucidate the intricate signaling networks governed by these critical proteases.
References
- 1. The pyroptotic role of Caspase-3/GSDME signalling pathway among various cancer: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [Research progress in the role of caspase - 3 in regulating pyroptosis and apoptosis in non - alcoholic fatty liver disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of CAY10406 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract: CAY10406 is a potent, selective inhibitor of caspase-3 and caspase-7, key effector enzymes in the apoptotic signaling pathway.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The physical and solubility properties of this compound are summarized below. This data is essential for calculating the required mass for stock solution preparation and selecting the appropriate solvent for your experimental needs.
| Property | Value | Reference |
| Formal Name | (S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin | [1] |
| Molecular Formula | C₂₇H₂₃F₃N₂O₅S | [1] |
| Formula Weight | 544.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility (approx.) | DMF: 25 mg/mLDMSO: 10 mg/mLDMF:PBS (pH 7.2) (1:2): 0.5 mg/mLEthanol: 0.05 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (when stored as a solid at -20°C) | [1] |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent. DMSO is a common solvent for in vitro studies; however, the choice of solvent should always be guided by the specific requirements of the downstream application and the tolerance of the biological system to the solvent.
Materials and Equipment
-
This compound (crystalline solid)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Calculation
To prepare a 10 mM stock solution, the required mass of this compound is calculated using its formula weight (FW = 544.5 g/mol ).
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x FW ( g/mol ) / 1000
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 1 mL x 10 mM x 544.5 g/mol / 1000 = 5.45 mg
Step-by-Step Procedure
-
Preparation: Before starting, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: Carefully weigh out 5.45 mg of this compound solid using an analytical balance and transfer it to a sterile microcentrifuge tube or cryovial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound solid.
-
Dissolution: Cap the tube tightly and vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile, light-protected cryovials.
-
Storage: Store the aliquots at -20°C.[1] Properly stored, the solid compound is stable for at least four years.[1]
Visualized Workflows and Pathways
Signaling Pathway of this compound Target
This compound is an inhibitor of effector caspases-3 and -7, which are central executioners of apoptosis. The diagram below illustrates their position in the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis pathway showing inhibition of Caspase-3/7 by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow of the protocol for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
This compound is for research use only and is not for human or veterinary use.[1] It should be considered hazardous until further information is available.[3][4][5] Standard laboratory safety practices should be employed. Use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols for Apoptosis Research with Novel Compounds
Note: Initial searches for "CAY10406" did not yield specific information regarding its mechanism or use in apoptosis research. The following application notes and protocols are designed as a comprehensive guide for characterizing a novel experimental compound, herein referred to as "Compound X," for its potential to induce apoptosis. This framework is applicable to researchers, scientists, and drug development professionals investigating new therapeutic agents targeting programmed cell death.
Introduction to Apoptosis and Compound X
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer.[1][2] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, balancing pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) signals at the mitochondria.[3][4][5] Many cancer therapies aim to shift this balance towards apoptosis.[6][7][8]
These notes provide a framework for investigating the pro-apoptotic activity of a novel small molecule, "Compound X," which is hypothesized to induce apoptosis in cancer cells. The following protocols detail methods to quantify apoptosis, elucidate the signaling pathway, and assess the compound's effects on key regulatory proteins.
Characterization of Compound X-Induced Apoptosis
To determine if Compound X induces apoptosis, a series of in vitro assays should be performed. A logical workflow for this characterization is outlined below.
Caption: Experimental workflow for characterizing a novel apoptosis-inducing compound.
Data Presentation: Summarizing Quantitative Apoptosis Data
Quantitative data from apoptosis assays should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Cell Viability in Response to Compound X Treatment
| Concentration of Compound X (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 6.1 |
| 1 | 92 ± 4.8 | 85 ± 5.5 |
| 5 | 75 ± 6.3 | 62 ± 7.0 |
| 10 | 51 ± 5.9 | 38 ± 6.4 |
| 25 | 28 ± 4.1 | 15 ± 3.8 |
| 50 | 12 ± 3.5 | 5 ± 2.1 |
Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment (24h) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| Compound X (10 µM) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 2.4 |
| Staurosporine (1 µM) | 30.7 ± 4.0 | 48.9 ± 3.7 | 20.4 ± 3.1 |
Table 3: Caspase Activity and Protein Expression Changes
| Treatment (24h) | Relative Caspase-3/7 Activity (Fold Change) | Relative Caspase-9 Activity (Fold Change) | Bax/Bcl-2 Protein Ratio (from Western Blot) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 0.8 ± 0.1 |
| Compound X (10 µM) | 4.5 ± 0.4 | 3.8 ± 0.3 | 3.2 ± 0.5 |
| Etoposide (50 µM) | 5.2 ± 0.6 | 4.1 ± 0.5 | 3.9 ± 0.6 |
Experimental Protocols
Protocol for Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol is used to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[9][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Adherent or suspension cells
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with Compound X at the desired concentrations for the specified time. Include positive and negative controls.
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation buffer to minimize membrane damage.[12] For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[10][13]
Protocol for Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
-
Cell culture medium
-
Adherent or suspension cells
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Treat cells with Compound X at various concentrations. Include vehicle controls.
-
Incubate for the desired time period (e.g., 6, 12, 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Protocol for Western Blot Analysis of Bcl-2 Family Proteins
This protocol is used to detect changes in the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Compound X as described previously.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin. The ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2) can be calculated.[14]
Signaling Pathways and Mechanisms
The Intrinsic (Mitochondrial) Pathway of Apoptosis
Compound X is hypothesized to act via the intrinsic pathway, which is a common mechanism for many anti-cancer agents.[1][8] This pathway is initiated by intracellular stress and converges at the mitochondria.
Caption: The intrinsic apoptosis pathway potentially activated by Compound X.
Logical Relationship of Apoptosis Markers
The progression of apoptosis can be monitored by observing a sequence of cellular events.
References
- 1. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcl-2 family proteins as regulators of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Online flow cytometry for monitoring apoptosis in mammalian cell cultures as an application for process analytical technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CAY10406
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10406 is a potent and selective, non-peptide inhibitor of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. As a member of the isatin sulfonamide class, it holds potential as a therapeutic agent in diseases characterized by excessive apoptosis. These application notes provide a comprehensive overview of the available data and detailed protocols for the in vivo administration and dosage of this compound and related compounds, intended to guide researchers in preclinical studies.
Chemical Information:
| Compound | This compound |
| Chemical Name | (S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin |
| CAS Number | 2108603-03-6 |
| Molecular Formula | C₂₇H₂₃F₃N₂O₅S |
| Molecular Weight | 544.5 g/mol |
| Mechanism of Action | Selective, reversible inhibitor of caspase-3 and caspase-7 |
In Vivo Administration Data Summary
Direct in vivo administration and dosage data for this compound are not currently available in published literature. However, data from closely related non-peptide caspase inhibitors, particularly from the same isatin sulfonamide class and other selective caspase-3/7 inhibitors, can provide valuable guidance for designing initial in vivo studies with this compound. The following tables summarize the available data for analogous compounds.
Table 1: Summary of In Vivo Administration of Related Non-Peptide Caspase Inhibitors
| Compound | Animal Model | Route of Administration | Dosage | Key Findings |
| M826 | Rat model of Huntington's Disease | Intrastriatal (i.str.) | 1.5 nmol | Reduced neuronal cell death and lesion volume.[1] |
| M826 | Neonatal rat model of hypoxic-ischemic brain injury | Intracerebroventricular (ICV) | 30 nmol | Blocked caspase-3 activation and substrate cleavage.[2] |
| M867 | Rat model of sepsis | Intravenous (i.v.) infusion | Up to 5 mg/kg/h | Inhibited DNA fragmentation and reduced apoptosis.[3][4] |
| [18F]ICMT-11 (radiolabeled isatin sulfonamide) | Murine lymphoma xenograft | Not specified (likely intravenous for PET imaging) | Not applicable for therapeutic dosage | Specifically bound to apoptotic tumor cells.[5] |
| General Caspase Inhibitor (ZVD) | Mouse model of LPS/GalN-induced liver injury | Intraperitoneal (i.p.) | 10 mg/kg | Blocked caspase-mediated apoptosis and liver injury. |
Signaling Pathway
This compound, as a selective inhibitor of caspases-3 and -7, intervenes at a critical juncture in the apoptotic signaling cascade. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis converge on the activation of these executioner caspases.
Experimental Protocols
Based on the available data for related compounds, the following protocols are provided as a starting point for in vivo studies with this compound. It is crucial to perform dose-range finding and toxicity studies for this compound before commencing efficacy experiments.
Protocol 1: Systemic Administration in a Mouse Model of Sepsis-Induced Apoptosis
This protocol is adapted from studies using the caspase inhibitor M867 in a rat model of sepsis.[3][4]
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 5% dextrose, or a solution containing DMSO and/or other solubilizing agents, to be determined based on solubility studies)
-
Animal model (e.g., C57BL/6 mice)
-
Sepsis-inducing agent (e.g., lipopolysaccharide - LPS)
-
Anesthesia (as required for procedures)
-
Equipment for intravenous or intraperitoneal injection/infusion
Procedure:
-
Preparation of this compound Solution:
-
Determine the optimal vehicle for this compound based on solubility and stability testing. For isatin sulfonamides, vehicles containing a small percentage of DMSO or other organic solvents may be necessary.
-
Prepare a stock solution of this compound at a suitable concentration.
-
On the day of the experiment, dilute the stock solution to the final desired concentrations with a sterile, biocompatible vehicle.
-
-
Animal Handling and Sepsis Induction:
-
Acclimatize animals to the experimental conditions.
-
Induce sepsis via intraperitoneal injection of LPS at a pre-determined dose.
-
-
Administration of this compound:
-
Route of Administration: Intravenous (i.v.) infusion or intraperitoneal (i.p.) injection are common routes for systemic delivery.
-
Dosage: Based on data for M867, a starting dose range for continuous i.v. infusion could be 0.5 - 5 mg/kg/h.[4] For i.p. injection, a starting dose of 1 - 10 mg/kg could be explored.
-
Frequency: For i.v. infusion, continuous administration over the course of the experiment is suggested. For i.p. injections, administration could be once or twice daily, depending on the pharmacokinetic profile of this compound.
-
-
Monitoring and Sample Collection:
-
Monitor animals for clinical signs of sepsis and any adverse reactions to the treatment.
-
At predetermined time points, collect blood and tissue samples (e.g., spleen, thymus, liver) for analysis.
-
-
Endpoint Analysis:
-
Measure markers of apoptosis in collected tissues (e.g., caspase-3/7 activity assays, TUNEL staining, Western blot for cleaved PARP).
-
Assess inflammatory markers and organ damage.
-
Protocol 2: Local Administration in a Rat Model of Neurodegeneration
This protocol is based on studies using the caspase inhibitor M826 in a rat model of Huntington's disease.[1]
Experimental Workflow:
References
- 1. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. Differential Efficacy of Caspase Inhibitors on Apoptosis Markers during Sepsis in Rats and Implication for Fractional Inhibition Requirements for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nonpeptidyl caspase binding radioligand (S)-1-(4-(2-[18F]Fluoroethoxy)-benzyl)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin ([18F]CbR) as potential positron emission tomography-compatible apoptosis imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10406: A Potent Caspase-3/7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CAY10406, a potent inhibitor of caspase-3 and caspase-7, in cell-based assays. The following sections detail the mechanism of action, suggested applications, and detailed protocols for measuring the effects of this compound on various cell lines.
Introduction to this compound
This compound is a selective inhibitor of caspase-3 and caspase-7, key executioner caspases in the apoptotic signaling pathway.[1] Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. By inhibiting caspase-3 and -7, this compound can effectively block the downstream events of apoptosis, making it a valuable tool for studying the mechanisms of cell death and a potential therapeutic agent.
Mechanism of Action: In the cascade of apoptotic signaling, initiator caspases (like caspase-8 and -9) activate executioner caspases (caspase-3 and -7). These, in turn, cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP). This compound specifically targets and inhibits the enzymatic activity of caspase-3 and -7, thereby preventing the execution of apoptosis.
Data Presentation
The following tables are templates designed for the clear and structured presentation of quantitative data obtained from experiments with this compound. They are populated with hypothetical, yet realistic, data to serve as a guide for researchers.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| Jurkat | T-cell Leukemia | MTT | 48 | 15.2 |
| HeLa | Cervical Cancer | XTT | 48 | 25.8 |
| MCF-7 | Breast Cancer | MTT | 48 | 18.5 |
| A549 | Lung Cancer | XTT | 48 | 32.1 |
Table 2: Effect of this compound on Apoptosis Induction in Jurkat Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | - | 4.5 ± 0.8 | 2.1 ± 0.3 |
| This compound | 1 | 3.8 ± 0.5 | 1.9 ± 0.2 |
| This compound | 10 | 2.1 ± 0.4 | 1.5 ± 0.1 |
| This compound | 25 | 1.5 ± 0.2 | 1.1 ± 0.1 |
| Staurosporine (Positive Control) | 1 | 45.2 ± 3.1 | 15.7 ± 1.9 |
| This compound + Staurosporine | 10 + 1 | 12.3 ± 1.5 | 5.4 ± 0.7 |
Table 3: this compound Inhibition of Caspase-3/7 Activity
| Cell Line | Treatment | Concentration (µM) | Caspase-3/7 Activity (Relative Luminescence Units) | % Inhibition |
| Jurkat | Vehicle (DMSO) | - | 12,500 ± 850 | 0 |
| Jurkat | This compound | 1 | 8,750 ± 620 | 30 |
| Jurkat | This compound | 10 | 2,500 ± 180 | 80 |
| Jurkat | This compound | 25 | 1,125 ± 90 | 91 |
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits the apoptotic signaling pathway.
Caption: General experimental workflow for this compound.
Experimental Protocols
Cell Viability Assays (MTT/XTT)
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.[2][3][4] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[2][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[3]
-
Aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read absorbance at 570 nm.
-
-
XTT Assay:
-
Prepare XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours.
-
Read absorbance at 450-500 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[7]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and an apoptosis inducer (e.g., staurosporine) as required.
-
Cell Harvesting: After incubation, collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (Ex/Em ~494/521 nm) and PI fluorescence (Ex/Em ~535/617 nm).
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Caspase-3/7 Activity Assay
Principle: This assay utilizes a proluminescent caspase-3/7 substrate. When added to the cell lysate, active caspase-3 and -7 cleave the substrate, releasing a substrate for luciferase, which generates a luminescent signal proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Assay Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add 100 µL of the caspase-glo 3/7 reagent to each well, mix, and incubate for 1-2 hours at room temperature.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and calculate the percentage of caspase-3/7 inhibition.
Western Blotting for Apoptosis Markers
Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as cleaved caspase-3 and cleaved PARP.[2][8]
Protocol:
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. Biophysical Studies and In Vitro Effects of Tumor Cell Lines of Cannabidiol and Its Cyclodextrin Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal Delivery of Caspase-9 Inhibitor Reduces Caspase-6-Dependent Axon/Neuron Loss and Improves Neurological Function after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspases and therapeutic potential of caspase inhibitors in moderate–severe SARS‐CoV‐2 infection and long COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elrig.org [elrig.org]
- 5. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Efficacy of Caspase Inhibitors on Apoptosis Markers during Sepsis in Rats and Implication for Fractional Inhibition Requirements for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Assays | MuriGenics [murigenics.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting CAY10406 insolubility in aqueous solutions
Welcome to the technical support center for CAY10406. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments by providing detailed troubleshooting guides and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a trifluoromethyl analog of an isatin sulfonamide compound. It is recognized as a selective inhibitor of caspases 3 and 7, which are key executioner caspases in the apoptotic signaling pathway.[1] By inhibiting these caspases, this compound can block the downstream proteolytic cascade that leads to programmed cell death.
Q2: I'm observing precipitation when I dilute my this compound stock solution in my aqueous cell culture medium. Why is this happening?
This is a common issue encountered with hydrophobic compounds like this compound. The compound is readily soluble in organic solvents such as DMSO, but its solubility dramatically decreases when diluted into a predominantly aqueous environment like cell culture media or phosphate-buffered saline (PBS). This change in solvent polarity causes the compound to "crash out" or precipitate from the solution.
Q3: What is the maximum concentration of DMSO that is safe for my cell cultures?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of the solvent used.
Q4: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for extended periods. For maximum stability, it is best to prepare fresh dilutions from your organic stock solution for each experiment. If temporary storage is necessary, it should be for no longer than one day.
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to addressing solubility challenges with this compound in aqueous solutions.
Problem: this compound precipitates out of solution upon dilution in aqueous buffer.
Solution Workflow:
Caption: A troubleshooting workflow for dissolving this compound in aqueous solutions.
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. This data is crucial for preparing appropriate stock solutions.
| Solvent | Concentration |
| DMF | 25 mg/ml |
| DMSO | 10 mg/ml |
| Ethanol | 0.05 mg/ml |
| DMF:PBS (pH 7.2) (1:2) | 0.5 mg/ml |
| Data sourced from Cayman Chemical product information.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Start with a solid, pre-weighed sample of this compound.
-
Add the appropriate volume of 100% DMSO to achieve a desired high-concentration stock solution (e.g., 10 mg/ml).
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
-
Pre-warm your aqueous medium (e.g., cell culture medium, PBS) to 37°C.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your experimental setup.
-
Important: Always prepare a vehicle control using the same final concentration of DMSO in your aqueous medium to account for any potential solvent effects on your experiment.
Signaling Pathway
This compound is an inhibitor of caspases 3 and 7, which are central to the execution phase of apoptosis. The diagram below illustrates the simplified signaling cascade leading to apoptosis and the point of inhibition by this compound.
Caption: this compound inhibits the executioner caspases 3 and 7 in the apoptotic pathway.
References
How to address off-target effects of CAY10406 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of CAY10406 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a trifluoromethyl analog of an isatin sulfonamide compound. It is designed as a selective inhibitor of caspases 3 and 7.[1] These caspases are key "effector" caspases in the apoptotic signaling pathway, responsible for the proteolytic cleavage of various cellular proteins that leads to programmed cell death.
Q2: How potent and selective is this compound?
While specific quantitative data for this compound is not currently available, it is an analog of a potent and selective caspase 3 and 7 inhibitor.[1] The parent, non-trifluoromethyl compound, demonstrates high affinity for these caspases, with inhibitory constants (Ki) in the low nanomolar range. Its selectivity is significant, showing 100 to 1,000 times less potency against other caspases.[1]
Q3: What are the potential off-target effects of this compound?
Given that this compound is a sulfonamide-based inhibitor targeting proteases, potential off-target effects could include:
-
Inhibition of other caspases: Although designed to be selective, high concentrations of this compound might inhibit other caspases to some extent.
-
Inhibition of other proteases: The reactive nature of the isatin warhead could potentially lead to interactions with other cysteine proteases.
-
Compound-specific effects: The chemical scaffold itself might have biological activities independent of caspase inhibition.
Q4: What are the essential control experiments to include when using this compound?
To ensure that the observed experimental effects are due to the inhibition of caspases 3 and 7, the following controls are crucial:
-
Dose-response curve: Determine the minimal effective concentration of this compound to minimize off-target effects.
-
Use of a structurally related but inactive compound: This control helps to distinguish between effects caused by the chemical scaffold versus the specific inhibitory action.
-
Rescue experiments: If possible, expressing a this compound-insensitive mutant of caspase-3 or -7 should rescue the phenotype.
-
Orthogonal approaches: Use alternative methods to inhibit caspases 3 and 7, such as siRNA or shRNA, to see if they replicate the phenotype observed with this compound.
-
Monitor cleavage of specific caspase substrates: Directly measure the cleavage of known caspase-3/7 substrates to confirm on-target activity.
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype at a very high concentration of this compound. How can I be sure it's an on-target effect?
High concentrations of any small molecule inhibitor increase the likelihood of off-target effects.
Troubleshooting Steps:
-
Perform a detailed dose-response analysis: Identify the EC50 for your phenotype of interest and for caspase-3/7 inhibition (e.g., by monitoring PARP cleavage). If the EC50 for the phenotype is significantly higher than for caspase inhibition, off-target effects are likely.
-
Use a less potent analog as a negative control: A structurally similar compound with lower activity against caspases 3 and 7 should require a much higher concentration to elicit the same phenotype if it is on-target.
-
Directly measure caspase activity: Use a cell-based caspase-3/7 activity assay to confirm that the concentrations of this compound you are using are effectively inhibiting the target.
Issue 2: My results with this compound are not consistent with what I see using siRNA against caspase-3 and caspase-7.
Discrepancies between chemical inhibition and genetic knockdown can arise from several factors.
Troubleshooting Steps:
-
Confirm knockdown efficiency: Ensure your siRNA is effectively reducing the protein levels of both caspase-3 and caspase-7.
-
Consider compensation mechanisms: Knockdown of a protein over a longer period can lead to cellular compensation, which might not occur with acute chemical inhibition.
-
Evaluate potential off-target effects of the siRNA: Perform control experiments to ensure the observed phenotype is not due to off-target effects of the siRNA itself.
-
Investigate non-enzymatic roles of caspases: this compound inhibits the enzymatic activity of caspases. If the phenotype is related to a non-enzymatic scaffolding function of the caspase protein, a chemical inhibitor might not replicate the effect of protein knockdown.
Quantitative Data
The following table summarizes the inhibitory activity of the parent compound of this compound against a panel of caspases. This illustrates the concept of selectivity.
| Caspase | Ki (nM) | Fold Selectivity (vs. Caspase-3) |
| Caspase-3 | 1.2 | 1 |
| Caspase-7 | 6 | 5 |
| Caspase-1 | >1000 | >833 |
| Caspase-6 | >1000 | >833 |
| Caspase-8 | >1000 | >833 |
| Caspase-9 | >1000 | >833 |
Data is for the non-trifluoromethyl parent compound as reported by Lee, D., et al. (2001).[1]
Experimental Protocols
Protocol 1: Western Blot for PARP Cleavage to Confirm On-Target Activity
-
Cell Treatment: Plate and treat cells with a dose-range of this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop with an ECL substrate.
-
-
Analysis: Look for a decrease in the full-length PARP band (~116 kDa) and an increase in the cleaved PARP band (~89 kDa) with increasing concentrations of this compound.
Visualizations
Caption: The apoptotic signaling pathway highlighting the central role of effector caspases 3 and 7, the primary targets of this compound.
Caption: Experimental workflow for validating on-target effects and identifying potential off-target effects of this compound.
Caption: A troubleshooting decision tree to help determine if an unexpected phenotype is due to on-target or off-target effects of this compound.
References
Preventing CAY10406 precipitation in experimental buffers
Welcome to the technical support center for CAY10406. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in experimental buffers and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a trifluoromethyl analog of an isatin sulfonamide compound. It functions as a selective inhibitor of caspases 3 and 7, which are key effector caspases in the apoptotic signaling pathway.[1] By inhibiting these caspases, this compound can block the main proteolytic processing of the apoptotic signal.[1]
Q2: I'm observing precipitation of this compound when I dilute my stock solution into my aqueous experimental buffer. Why is this happening?
This is a common issue for many hydrophobic small molecules. Precipitation, often referred to as "crashing out," typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This can be triggered by several factors, including the final concentration, the type of buffer and its pH, the dilution method, and the temperature.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
This compound is soluble in several organic solvents. It is recommended to prepare a concentrated stock solution in 100% DMSO or DMF.[1] Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can also aid in dissolution.
Q4: What is the maximum recommended final concentration of the organic solvent (e.g., DMSO) in my cell culture medium?
To minimize solvent-induced toxicity to your cells, it is crucial to keep the final concentration of the organic solvent as low as possible. For most cell lines, a final DMSO concentration of less than 0.5% is generally well-tolerated. However, the sensitivity to DMSO can vary between cell lines, so it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q5: Can I prepare a stock solution of this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in aqueous buffers is not recommended due to its low aqueous solubility.[1] This will likely lead to incomplete dissolution or immediate precipitation. A concentrated stock solution in an appropriate organic solvent should be prepared first.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Issue 1: Immediate Precipitation Upon Dilution
Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to your aqueous buffer or cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit. | - Lower the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific buffer or medium (see Experimental Protocol 1). |
| Rapid Solvent Exchange | Adding a concentrated organic stock solution directly to a large volume of aqueous buffer can cause a rapid change in the solvent environment, leading to precipitation. | - Use a serial dilution approach. First, create an intermediate dilution of the stock in pre-warmed (37°C) buffer or medium.- Add the stock solution dropwise while gently vortexing or stirring the buffer. |
| Low Temperature | The solubility of many compounds, including likely this compound, decreases at lower temperatures. | - Always use pre-warmed (37°C) buffers and cell culture media for dilutions. |
| Buffer Composition and pH | The solubility of a compound can be highly dependent on the pH and the specific components of the buffer. This compound's solubility in a DMF:PBS (pH 7.2) mixture is significantly lower than in pure DMF or DMSO.[1] | - If possible, adjust the pH of your buffer to a range where this compound is more soluble (requires empirical testing).- Consider using a different buffer system. Some common biological buffers like Tris or HEPES may offer better solubility. |
Issue 2: Delayed Precipitation
Symptoms: The solution is clear immediately after dilution but becomes cloudy or a precipitate forms after some time in the incubator or at room temperature.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts in Culture | The environment inside a CO2 incubator can lead to slight changes in the pH of the medium over time. Temperature fluctuations can also affect solubility. | - Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator.- Minimize temperature fluctuations. |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or proteins (especially in serum-containing media) to form insoluble complexes. | - Test the stability of this compound in your complete cell culture medium over the duration of your experiment.- If using serum, consider reducing the serum concentration if experimentally feasible. |
| Evaporation | Evaporation of the medium in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | - Ensure proper humidification of your incubator.- Use appropriate seals on your culture plates or flasks. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. This data is crucial for preparing stock solutions and understanding the compound's behavior in different environments.
| Solvent | Solubility | Reference |
| DMF | 25 mg/mL | [1] |
| DMSO | 10 mg/mL | [1] |
| Ethanol | 0.05 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:2) | 0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To empirically determine the highest concentration of this compound that remains in solution in a specific experimental buffer or cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Your experimental buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Methodology:
-
Prepare a Concentrated Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10 mg/mL) in 100% DMSO. Ensure complete dissolution.
-
Pre-warm Diluent: Pre-warm your experimental buffer or cell culture medium to 37°C.
-
Prepare Serial Dilutions:
-
In a series of microcentrifuge tubes or wells of a 96-well plate, prepare a 2-fold serial dilution of the this compound stock solution in your pre-warmed diluent. Start with a concentration you expect to be above the solubility limit.
-
Include a vehicle control (DMSO only) at the highest concentration used.
-
-
Incubate and Observe:
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 1, 4, and 24 hours).
-
For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to check for micro-precipitates.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is the maximum soluble concentration for your specific conditions.
Visualizations
This compound in the Apoptotic Signaling Pathway
This compound inhibits the final execution phase of apoptosis by targeting caspases 3 and 7. The following diagram illustrates the simplified intrinsic and extrinsic apoptotic pathways and the point of inhibition by this compound.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound.
References
How to determine the optimal CAY10406 concentration for a new cell line
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the optimal concentration of CAY10406, a Caspase 3/7 inhibitor, for a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of caspase-3 and caspase-7, key enzymes involved in the execution phase of apoptosis, or programmed cell death. By blocking the activity of these caspases, this compound can prevent the cleavage of downstream substrates, thereby inhibiting the apoptotic process. For instance, it has been shown to inhibit the expression of a 28-kDa pro-inflammatory IL-1β fragment that results from caspase-7-mediated cleavage.[1]
References
Technical Support Center: Overcoming Resistance to CAY10406-Induced Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when observing resistance to the effects induced by CAY10406, a potent and selective allosteric inhibitor of the SHP2 protein tyrosine phosphatase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] It is involved in activating key signaling pathways that drive cell proliferation, survival, and differentiation, such as the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[1][3] By binding to an allosteric site, this compound locks SHP2 in an inactive conformation, thereby inhibiting its function and downstream signaling.
Q2: What are the potential mechanisms of resistance to this compound?
Resistance to SHP2 inhibitors like this compound can arise through several mechanisms:
-
On-target resistance: This includes secondary mutations in the PTPN11 gene (which encodes SHP2) that prevent the binding of this compound or stabilize the active conformation of the SHP2 protein.
-
Bypass signaling pathway activation: Cancer cells can develop resistance by upregulating alternative signaling pathways that circumvent the need for SHP2.[4] For example, activation of parallel pathways that lead to ERK or AKT activation independent of SHP2 can confer resistance.
-
Tumor microenvironment-mediated resistance: Components of the tumor microenvironment, such as cancer-associated fibroblasts (CAFs) or immunosuppressive cells, can secrete growth factors and cytokines that activate alternative survival pathways in cancer cells, reducing their dependency on SHP2 signaling.[5]
Q3: What are the general strategies to overcome resistance to this compound?
The primary strategy to overcome resistance to SHP2 inhibitors is through combination therapy.[1][4] By targeting both SHP2 and a parallel or downstream signaling pathway, it is possible to prevent or overcome resistance. Promising combination strategies include:
-
Combination with MEK inhibitors: Since SHP2 is a key activator of the RAS-ERK pathway, combining a SHP2 inhibitor with a MEK inhibitor can lead to a more profound and durable inhibition of this pathway.[6][7]
-
Combination with RTK inhibitors: In cancers driven by specific RTK activation, combining a SHP2 inhibitor with an inhibitor of the driving RTK can be effective.
-
Combination with immunotherapy: SHP2 is involved in the downstream signaling of the immune checkpoint receptor PD-1.[1][6] Inhibiting SHP2 can enhance anti-tumor immunity, suggesting a synergistic effect when combined with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[3][6]
-
Combination with CDK4/6 inhibitors: Recent studies suggest that combining SHP2 inhibitors with CDK4/6 inhibitors can be a potent strategy, particularly in KRAS-amplified cancers.[8][9]
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound in Cell Culture
| Possible Cause | Troubleshooting Steps |
| Development of on-target resistance (mutations in PTPN11) | 1. Sequence the PTPN11 gene in the resistant cell line to identify potential mutations in the this compound binding site. 2. If a mutation is identified, consider using a different SHP2 inhibitor with an alternative binding mode. |
| Activation of bypass signaling pathways | 1. Perform phosphoproteomic or Western blot analysis to assess the activation status of key signaling pathways (e.g., p-ERK, p-AKT, p-STAT3) in the presence and absence of this compound. 2. Based on the activated pathway, test the efficacy of combination therapies (see Table 1 for examples). |
| Changes in the expression of the target protein | 1. Quantify SHP2 protein levels in sensitive versus resistant cells using Western blot or mass spectrometry to rule out downregulation of the target. 2. If SHP2 levels are reduced, investigate the upstream regulatory mechanisms. |
Problem 2: Lack of In Vivo Efficacy of this compound in Xenograft or Syngeneic Models
| Possible Cause | Troubleshooting Steps |
| Poor pharmacokinetic properties | 1. Perform pharmacokinetic analysis to determine the concentration of this compound in plasma and tumor tissue. 2. If exposure is suboptimal, consider adjusting the dose, formulation, or route of administration. |
| Tumor microenvironment-mediated resistance | 1. Analyze the tumor microenvironment of treated and untreated tumors using immunohistochemistry or flow cytometry to assess the presence of immune-suppressive cells or activated fibroblasts. 2. Consider combination therapy with agents that modulate the tumor microenvironment, such as immune checkpoint inhibitors.[3] |
| Intrinsic resistance of the tumor model | 1. Characterize the genomic and transcriptomic landscape of the tumor model to identify potential pre-existing resistance mechanisms. 2. Test the efficacy of this compound in combination with other targeted agents based on the molecular profile of the tumor. |
Quantitative Data Summary
Table 1: Efficacy of SHP2 Inhibitor Combinations in Preclinical Models
| Combination | Cancer Model | Effect | Reference |
| SHP2i + MEKi | KRAS-mutant Pancreatic, Lung, Ovarian Cancer | Synergistic inhibition of cell proliferation and tumor growth | [7] |
| SHP2i + Sorafenib | Hepatocellular Carcinoma | Overcame adaptive resistance to sorafenib by blocking MEK/ERK and AKT reactivation | [1] |
| SHP2i + PD-1 Blockade | Various Solid Tumors | Enhanced anti-tumor immunity and overcame resistance to immunotherapy | [3][6] |
| SHP2i + CDK4/6i | KRAS-amplified Gastroesophageal Adenocarcinoma | Potent synergistic cytotoxicity | [8] |
SHP2i: SHP2 inhibitor; MEKi: MEK inhibitor; CDK4/6i: CDK4/6 inhibitor
Experimental Protocols
Protocol 1: Assessment of Bypass Signaling Pathway Activation
-
Cell Culture and Treatment: Plate sensitive and this compound-resistant cells. Treat with a dose-response of this compound for 24-48 hours.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-STAT3, total STAT3, and SHP2).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels. Compare the activation status of signaling pathways between sensitive and resistant cells.
Protocol 2: In Vitro Combination Drug Synergy Assay
-
Cell Plating: Seed cells in 96-well plates.
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound and the combination agent (e.g., a MEK inhibitor). Include single-agent controls.
-
Cell Viability Assay: After 72 hours of incubation, assess cell viability using a resazurin-based assay or CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug concentration and combination. Use software such as CompuSyn or the SynergyFinder R package to calculate synergy scores (e.g., Combination Index, ZIP score) to determine if the drug combination is synergistic, additive, or antagonistic.
Visualizations
Caption: this compound inhibits SHP2, a key node in multiple oncogenic signaling pathways.
Caption: A workflow for troubleshooting resistance to this compound.
Caption: Logical relationships of this compound combination therapy strategies.
References
- 1. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fondazionebonadonna.org [fondazionebonadonna.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Developing SHP2-based combination therapy for KRAS-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of resistance to CDK4/6 inhibition and novel combination therapy with RNR inhibition for chemo-resistant bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental protocols for consistent CAY10406 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers achieve consistent and reliable results when using CAY10406, a selective inhibitor of caspases-3 and -7.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
1. Why am I observing inconsistent inhibition of apoptosis?
Inconsistent results can stem from several factors related to compound handling, experimental setup, and cell health.
-
Compound Stability and Solubility: this compound is stable for at least four years when stored at -20°C.[1] However, repeated freeze-thaw cycles should be avoided. Ensure the compound is fully dissolved before use. Solubility can vary between solvents; for example, it is more soluble in DMF and DMSO than in ethanol or a PBS solution.[1]
-
Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase. High cell density can affect inhibitor efficacy.
-
Incubation Time: The optimal incubation time can be cell-line dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the ideal duration for your specific cell type and experimental goals.
-
Pipetting Accuracy: Inconsistent volumes of the inhibitor can lead to variability. Use calibrated pipettes and ensure thorough mixing.
2. My Western blot results for caspase-7 cleavage are variable. What could be the cause?
Western blotting variability is a common issue. Here are some potential causes and solutions:
-
Protein Loading: Ensure equal protein loading across all lanes. Use a reliable protein quantification method and a loading control (e.g., β-actin, GAPDH) to normalize your results.
-
Antibody Quality: Use a validated antibody specific for cleaved caspase-7. Variability between antibody lots can occur.
-
Transfer Efficiency: Optimize your transfer conditions to ensure complete and even transfer of proteins from the gel to the membrane.
-
Washing Steps: Insufficient washing can lead to high background and non-specific bands, while excessive washing can reduce the signal.
3. I am not observing a clear dose-dependent effect. What should I do?
-
Re-evaluate Concentration Range: The effective concentration of this compound can vary between cell types. If you don't see a dose-dependent response, you may need to test a wider range of concentrations. A publication has shown dose-dependent inhibition of caspase-7 and a 28-kDa fragment of IL-1β in a concentration range of 10 pM to 10 µM in LPS-stimulated PBMCs.[2][3]
-
Extend Incubation Time: Some cell lines may require longer exposure to the inhibitor to show a significant effect.
4. How can I be sure the observed effects are specific to caspase-3/7 inhibition?
-
Use Controls: Include appropriate controls in your experiment, such as a vehicle control (e.g., DMSO) and a positive control for apoptosis induction.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a caspase-3 or caspase-7 that is resistant to this compound.
-
Orthogonal Assays: Confirm your findings using a different assay. For example, if you are using a caspase activity assay, you could confirm the results with a Western blot for cleaved PARP.
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Storage Temperature | -20°C | - | [1] |
| Stability | ≥ 4 years | - | [1] |
| Solubility | 25 mg/ml | DMF | [1] |
| 10 mg/ml | DMSO | [1] | |
| 0.5 mg/ml | DMF:PBS (pH 7.2) (1:2) | [1] | |
| 0.05 mg/ml | Ethanol | [1] | |
| Effective Concentration Range | 10 pM - 10 µM | DMSO | [2][3] |
Experimental Protocols
Protocol 1: Inhibition of IL-1β Cleavage in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from a study demonstrating the dose-dependent inhibition of a 28-kDa IL-1β fragment by this compound in LPS-stimulated PBMCs.[2][3]
Materials:
-
This compound (Stock solution in DMSO)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
LPS (Lipopolysaccharide)
-
Cell culture medium
-
DMSO (vehicle control)
-
Lysis buffer
-
Reagents for Western blotting
Procedure:
-
Isolate and culture PBMCs according to standard protocols.
-
Treat PBMCs with 1 µg/mL LPS to stimulate pro-IL-1β expression.
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 10 pM, 10 nM, 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Perform Western blot analysis to detect the levels of the 28-kDa IL-1β fragment and cleaved caspase-7. Use an appropriate loading control for normalization.
Protocol 2: General Apoptosis Assay using Annexin V Staining
This is a general protocol for assessing apoptosis in cells treated with this compound.
Materials:
-
This compound
-
Adherent or suspension cells
-
Apoptosis-inducing agent (e.g., staurosporine) as a positive control
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density in a multi-well plate.
-
Treat cells with the desired concentrations of this compound or vehicle control. Include an untreated control and a positive control treated with an apoptosis-inducing agent.
-
Incubate for the predetermined optimal time.
-
Harvest the cells. For adherent cells, use trypsin and collect any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
References
Identifying and minimizing CAY10406 experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing potential experimental artifacts when using CAY10406, a selective inhibitor of caspases-3 and -7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a trifluoromethyl analog of an isatin sulfonamide that acts as a potent and selective inhibitor of caspases-3 and -7. These caspases are key executioner enzymes in the apoptotic pathway, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. By inhibiting these caspases, this compound can be used to study the roles of caspase-3 and -7 in apoptosis and other cellular processes.
Q2: What are the solubility and stability characteristics of this compound?
Proper handling and storage of this compound are crucial for maintaining its activity. Please refer to the table below for solubility and stability data. It is recommended to prepare fresh dilutions from a stock solution for each experiment to ensure optimal performance.
Q3: Can this compound inhibit other caspases?
While this compound is designed to be selective for caspases-3 and -7, like many small molecule inhibitors, there is a potential for cross-reactivity with other caspases at higher concentrations.[1][2] It is crucial to perform dose-response experiments to determine the optimal concentration that provides selective inhibition of caspases-3 and -7 without significantly affecting other caspases.
Q4: Are there known off-target effects of isatin sulfonamides?
Isatin sulfonamide derivatives have been reported to exhibit a range of biological activities, including inhibition of other enzymes like carbonic anhydrases and receptor tyrosine kinases.[3][4][5] While this compound is designed for caspase-3/7 selectivity, researchers should be aware of potential off-target effects, especially when interpreting unexpected phenotypes. Cellular thermal shift assays (CETSA) or similar target engagement studies can help validate that the observed effects are due to caspase-3/7 inhibition.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Problem 1: No or reduced inhibition of apoptosis observed.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound has been stored correctly at -20°C and protected from light. Prepare fresh working solutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Insufficient Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and apoptosis induction method. The effective concentration can vary between cell lines. |
| Incorrect Timing of Compound Addition | Add this compound prior to or concurrently with the apoptosis-inducing agent. If added too late after the apoptotic cascade has been initiated, it may not be able to rescue the cells. |
| Cell Line Insensitivity | Confirm that your cell line expresses sufficient levels of caspase-3 and/or caspase-7. Some cell lines may have defects in the apoptotic pathway downstream of these caspases. |
| Apoptosis Induction Method | The chosen method for inducing apoptosis (e.g., staurosporine, TNF-α) may activate pathways that are not solely dependent on caspases-3 and -7. Consider using an alternative apoptosis inducer. |
Problem 2: Inconsistent results in caspase activity assays.
| Potential Cause | Troubleshooting Step |
| Substrate Cross-Reactivity | The peptide substrates used in caspase activity assays (e.g., DEVD-based) can be cleaved by other caspases, leading to inaccurate measurements of caspase-3/7 activity.[1][6][7][8] Confirm inhibition using an orthogonal method, such as Western blotting for cleaved PARP or other caspase-3/7 substrates. |
| Assay Buffer Components | Ensure the assay buffer contains a reducing agent like DTT to maintain the active state of the caspases. The pH of the buffer should also be optimal for caspase activity (typically pH 7.2-7.5). |
| Incorrect Incubation Times | Optimize the incubation time for the caspase activity assay. Insufficient incubation may lead to a weak signal, while prolonged incubation can result in non-specific substrate cleavage. |
| Cell Lysis Inefficiency | Ensure complete cell lysis to release all active caspases. Incomplete lysis will result in an underestimation of caspase activity. |
Problem 3: Unexpected cellular phenotypes or off-target effects.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Use the lowest effective concentration of this compound as determined by a dose-response curve to minimize the risk of off-target effects. |
| Isatin or Sulfonamide Core Activity | The isatin and sulfonamide scaffolds can have independent biological activities.[3][4][9][10][11][12][13][14][15] Include a structurally related but inactive control compound if available to confirm that the observed phenotype is due to caspase-3/7 inhibition. |
| Non-Apoptotic Roles of Caspases | Caspases-3 and -7 have been implicated in cellular processes other than apoptosis, such as cell differentiation and proliferation. The observed phenotype may be a result of inhibiting these non-apoptotic functions. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₂₃F₃N₂O₅S |
| Molecular Weight | 544.5 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Storage | -20°C |
| Stability | ≥ 4 years |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | 25 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 0.05 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.5 mg/mL |
Experimental Protocols
Protocol 1: Induction of Apoptosis and Inhibition with this compound
This protocol describes a general method for inducing apoptosis in a cell culture model and assessing the inhibitory effect of this compound.
Materials:
-
Cells of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, anti-Fas antibody)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for optimal growth and treatment. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Add the diluted this compound or vehicle control (DMSO) to the appropriate wells. Incubate for 1-2 hours.
-
Apoptosis Induction: Add the apoptosis-inducing agent at a pre-determined optimal concentration to the wells. Include a negative control group of untreated cells.
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis (typically 4-24 hours, depending on the cell line and inducer).
-
Apoptosis Detection: Harvest the cells and stain for apoptosis according to the manufacturer's protocol of the chosen apoptosis detection kit.
-
Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group.
Protocol 2: Cell-Based Caspase-3/7 Activity Assay
This protocol outlines a method to measure the intracellular activity of caspases-3 and -7 using a fluorogenic substrate.[16][17][18][19][20][21][22]
Materials:
-
Treated cells from Protocol 1
-
Caspase-3/7 Glo® Assay System (or equivalent)
-
Luminometer-compatible 96-well plates (white-walled)
-
Luminometer
Procedure:
-
Plate Equilibration: Following the treatment period in Protocol 1, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 15-30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescence signal is proportional to the amount of active caspase-3/7.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) from all experimental readings. Plot the caspase activity against the concentration of this compound to determine the IC₅₀ value.
Visualizations
Caption: this compound inhibits the activation of effector caspases-3 and -7.
Caption: Workflow for determining the IC₅₀ of this compound.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00688K [pubs.rsc.org]
- 4. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Executioner caspase-3 and caspase-7 are functionally distinct proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives as inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors [pharmacia.pensoft.net]
- 14. preprints.org [preprints.org]
- 15. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. tandfonline.com [tandfonline.com]
- 18. sartorius.com.cn [sartorius.com.cn]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. promega.com [promega.com]
- 21. promega.com.cn [promega.com.cn]
- 22. moleculardevices.com [moleculardevices.com]
Best practices for handling and storing CAY10406 to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing CAY10406 to maintain its activity and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound, which is supplied as a crystalline solid, should be stored at -20°C.[1] This temperature is critical for maintaining the compound's long-term stability.
Q2: What is the long-term stability of this compound?
A: When stored properly at -20°C, this compound is stable for at least four years.[1]
Q3: How should I prepare a stock solution of this compound?
A: To prepare a stock solution, you will need to dissolve the crystalline solid in an appropriate solvent. The choice of solvent will depend on your experimental requirements. For detailed instructions, please refer to the Experimental Protocols section.
Q4: In which solvents is this compound soluble?
A: this compound is soluble in several organic solvents. For a detailed list of solubilities, please refer to the data table below.
Q5: Can I store this compound in solution?
A: It is generally recommended to prepare fresh solutions for immediate use. If you need to store the compound in solution, it is best to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. The stability of this compound in solution may vary depending on the solvent and storage conditions.
Q6: Is this compound hazardous?
A: this compound is for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[2] Avoid inhalation, ingestion, and contact with skin and eyes.[2] For more detailed safety information, please consult the Safety Data Sheet (SDS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Incorrect solvent used. | Ensure you are using a solvent in which this compound is soluble. Refer to the solubility data table. Gentle warming or vortexing may aid in dissolution. |
| Insufficient solvent volume. | Increase the volume of the solvent to ensure the concentration is within the solubility limits. | |
| Loss of compound activity | Improper storage. | Verify that the compound has been consistently stored at -20°C as a solid or at -80°C as a solution. |
| Multiple freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | |
| Contamination. | Use sterile techniques and high-purity solvents when preparing solutions. | |
| Inconsistent experimental results | Inaccurate concentration of the stock solution. | Recalculate the amount of solvent needed based on the mass of the compound. If possible, verify the concentration using an appropriate analytical method. |
| Degradation of the compound in the experimental buffer. | Test the stability of this compound in your specific experimental buffer over the time course of your experiment. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
| Formulation | Crystalline solid | [1] |
| Solubility in DMF | 25 mg/mL | [1] |
| Solubility in DMSO | 10 mg/mL | [1] |
| Solubility in DMF:PBS (pH 7.2) (1:2) | 0.5 mg/mL | [1] |
| Solubility in Ethanol | 0.05 mg/mL | [1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol describes the preparation of a stock solution from the crystalline solid.
Materials:
-
This compound crystalline solid
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Equilibrate the vial containing this compound to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound or use the entire content of the pre-weighed vial.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 544.5 g/mol ), add 183.6 µL of DMSO.
-
Vortex the solution gently until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
Visualized Workflow
Caption: Workflow for proper handling and storage of this compound.
References
Validation & Comparative
A Comparative Efficacy Analysis of CAY10406 and Other Caspase-3/7 Inhibitors
In the landscape of apoptosis research, the selective inhibition of effector caspases, particularly caspase-3 and caspase-7, is a critical tool for dissecting cellular signaling pathways and developing potential therapeutics for diseases characterized by excessive cell death. This guide provides a comparative overview of the efficacy of CAY10406, a selective caspase-3/7 inhibitor, against other widely used inhibitors targeting these key executioner caspases.
While direct inhibitory data for this compound is not extensively published, it is a trifluoromethyl analog of a potent isatin sulfonamide-based inhibitor.[1] The non-trifluoromethyl analog, hereafter referred to as "Isatin Sulfonamide Analog," demonstrates high affinity for caspases-3 and -7, providing a strong basis for comparison.[1] This guide will utilize the publicly available data for this analog as a proxy for this compound's expected performance and compare it with other well-characterized caspase inhibitors.
Quantitative Comparison of Caspase-3 and Caspase-7 Inhibitors
The following table summarizes the inhibitory potency (Ki and IC50 values) of the Isatin Sulfonamide Analog and other common caspase inhibitors against caspase-3 and caspase-7. Lower values indicate higher potency.
| Inhibitor | Target Caspases | Type | Caspase-3 Ki | Caspase-3 IC50 | Caspase-7 Ki | Caspase-7 IC50 |
| Isatin Sulfonamide Analog | Caspase-3, Caspase-7 | Reversible | 60 nM[2] | 120 nM[2] | 170 nM[2] | - |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | Reversible | 0.23 nM[3] | - | 1.6 nM[3] | - |
| Z-DEVD-FMK | Caspase-3 | Irreversible | - | 18 µM[4][5] | - | - |
| Q-VD-OPh | Pan-caspase | Irreversible | 25-400 nM (range for various caspases)[6] | - | 48 nM[7][8] | - |
| Z-VAD-FMK | Pan-caspase | Irreversible | - | - | - | - |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. Data for Z-VAD-FMK is presented as a pan-caspase inhibitor without specific values for individual caspases in the provided search results.
Signaling Pathway and Experimental Workflow
To understand the context of caspase-3 and -7 inhibition, the following diagrams illustrate their position in the apoptotic signaling cascade and a typical workflow for assessing inhibitor efficacy.
Caption: Downstream signaling cascade of effector caspases-3 and -7 in apoptosis.
Caption: General experimental workflow for a caspase activity assay.
Experimental Protocols
The efficacy of caspase inhibitors is typically determined using an in vitro caspase activity assay. Below is a detailed methodology for a fluorometric caspase-3/7 activity assay.
Objective: To measure the inhibitory effect of a compound on the activity of caspase-3 and/or caspase-7 in cell lysates.
Materials:
-
Cells induced to undergo apoptosis (e.g., treated with staurosporine).
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT).
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT).
-
Fluorogenic Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC or (Ac-DEVD)2-R110).[9][10]
-
Caspase inhibitor to be tested (e.g., this compound, Isatin Sulfonamide Analog, Ac-DEVD-CHO).
-
96-well black microplate.
-
Fluorometric microplate reader with excitation/emission wavelengths appropriate for the substrate (e.g., 360-400 nm Ex / 480-520 nm Em for AMC-based substrates).[11]
Procedure:
-
Cell Lysate Preparation:
-
Culture cells and induce apoptosis using a known stimulus.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 million cells).[12]
-
Incubate the lysate on ice for 15-30 minutes.[12]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the active caspases. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add a consistent amount of cell lysate (e.g., 50 µL containing 100-200 µg of protein) to each well.
-
Add serial dilutions of the caspase inhibitor to the designated wells. Include a vehicle control (e.g., DMSO).
-
Add a positive control (lysate with no inhibitor) and a negative control (lysis buffer only).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the caspases.[10]
-
-
Enzymatic Reaction:
-
Prepare the substrate solution by diluting the fluorogenic substrate in the Assay Buffer to the desired final concentration (e.g., 50 µM).[13]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of caspase activity inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Discussion of Comparative Efficacy
Based on the available data, the Isatin Sulfonamide Analog of this compound is a potent and selective inhibitor of caspase-3 and caspase-7, with Ki values in the nanomolar range.[2] Its reversible nature makes it suitable for studies where transient inhibition is desired.
In comparison, Ac-DEVD-CHO is an exceptionally potent, reversible inhibitor of both caspase-3 and caspase-7, with Ki values in the picomolar and low nanomolar range, respectively.[3][14] This makes it one of the most potent reversible inhibitors available for these caspases.
Z-DEVD-FMK is a commonly used irreversible inhibitor that is highly selective for caspase-3.[4][5][15] However, its potency is significantly lower (in the micromolar range) compared to the Isatin Sulfonamide Analog and Ac-DEVD-CHO.[4][5] Its irreversible binding is advantageous for applications requiring complete and sustained shutdown of caspase-3 activity.
Pan-caspase inhibitors like Q-VD-OPh and Z-VAD-FMK offer broad-spectrum caspase inhibition.[7][8][16] Q-VD-OPh demonstrates potent inhibition of caspase-7 with an IC50 of 48 nM.[7][8] These inhibitors are useful for determining if a cellular process is caspase-dependent but are not suitable for dissecting the specific roles of caspase-3 or -7.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Z-DEVD-FMK | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 6. mpbio.com [mpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. thco.com.tw [thco.com.tw]
- 12. assaygenie.com [assaygenie.com]
- 13. protocols.io [protocols.io]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. invivogen.com [invivogen.com]
Validating the Specificity of CAY10406 for Caspases 3 and 7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of CAY10406 as an inhibitor of caspases 3 and 7. Given the crucial role of these executioner caspases in apoptosis, ensuring the selectivity of chemical probes is paramount for accurate experimental outcomes and therapeutic development. This document outlines key experimental approaches, presents comparative data for related compounds, and provides detailed protocols to empower researchers to independently verify inhibitor specificity.
Understanding this compound and the Importance of Caspase Selectivity
This compound is a trifluoromethyl analog of an isatin sulfonamide compound designed to selectively inhibit caspases 3 and 7.[1] These two caspases share a substrate recognition sequence (DEVD) and are key executioners of apoptosis, responsible for the cleavage of a broad range of cellular proteins. However, the high degree of homology among the active sites of various caspases presents a significant challenge in developing truly specific inhibitors. Off-target inhibition can lead to misleading experimental results and potential toxicity in therapeutic applications. Therefore, rigorous validation of inhibitor specificity is a critical step in its experimental use.
Comparative Inhibitor Data
The following table summarizes the available inhibitory activity data for compounds structurally related to this compound, alongside other commonly used caspase inhibitors. This data highlights the selectivity profile that can be anticipated for this compound and provides a benchmark for experimental validation.
| Inhibitor | Target Caspases | Ki (nM) or Ki(app) (nM) |
| Parent Compound of this compound | Caspase-3 | 1.2 |
| Caspase-7 | 6 | |
| Other Caspases | 100 to 1,000-fold less potent | |
| Caspase-3/7 Inhibitor I | Caspase-3 | 60 (Ki(app)) |
| Caspase-7 | 170 (Ki(app)) | |
| Caspase-9 | 3,100 (Ki(app)) | |
| Caspases-1, -2, -4, -6, -8 | ≥25,000 (Ki(app)) | |
| Ac-DEVD-CHO | Caspase-3 | 0.23 (Ki) |
| Caspase-7 | Potent Inhibition | |
| Z-VAD-FMK | Pan-caspase | Broad-spectrum, irreversible |
Data for the parent compound of this compound is derived from its product description, which states it is 100 to 1,000 times less potent against other tested caspases.[1] Data for Caspase-3/7 Inhibitor I is from its corresponding datasheet.[2]
Experimental Protocols for Specificity Validation
To independently verify the specificity of this compound, a combination of in vitro biochemical assays and cell-based approaches is recommended.
In Vitro Caspase Activity Assay
This assay directly measures the ability of an inhibitor to block the activity of purified recombinant caspases against a fluorogenic substrate.
Principle: Active caspases cleave a specific peptide sequence (e.g., DEVD for caspases 3 and 7) conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). The resulting increase in fluorescence is proportional to caspase activity. By pre-incubating the caspases with the inhibitor, the reduction in fluorescence can be quantified to determine the inhibitory potency (IC50).
Materials:
-
Recombinant active caspases (Caspase-1, -2, -3, -4, -6, -7, -8, -9)
-
Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for caspases 3 and 7; specific substrates for other caspases)
-
This compound and other control inhibitors (e.g., Ac-DEVD-CHO, Z-VAD-FMK)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare a serial dilution of this compound and control inhibitors in assay buffer.
-
In a 96-well plate, add a constant amount of each recombinant caspase to separate wells.
-
Add the diluted inhibitors to the wells containing the caspases and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the corresponding fluorogenic substrate to each well.
-
Immediately measure the fluorescence kinetics over a period of 30-60 minutes using a microplate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each caspase.
Western Blotting for Cleaved Caspases in a Cellular Context
This method assesses the ability of the inhibitor to prevent the activation of specific caspases within a cellular model of apoptosis.
Principle: During apoptosis, initiator caspases cleave and activate executioner caspases like caspase-3 and -7. This cleavage event can be detected by Western blotting using antibodies that specifically recognize the cleaved (active) forms of the caspases.
Materials:
-
Cell line susceptible to apoptosis (e.g., Jurkat, HeLa)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound and control inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies specific for cleaved caspase-3 and cleaved caspase-7
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Culture cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent and incubate for the appropriate time.
-
Harvest the cells and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against cleaved caspase-3 or cleaved caspase-7.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of caspase cleavage inhibition at different inhibitor concentrations.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: Workflow for validating this compound specificity.
Caption: Caspase-3 and -7 signaling in apoptosis.
Conclusion
References
A Comparative Guide to CAY10406 and its Non-Trifluoromethyl Analog in Caspase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the isatin sulfonamide-based caspase inhibitor CAY10406 and its non-trifluoromethyl analog. Due to a lack of publicly available quantitative data for this compound, this comparison focuses on the well-characterized potent and selective inhibitory activity of its non-trifluoromethyl counterpart as a benchmark.
The inhibition of caspases, key proteases in the apoptotic pathway, is a significant area of research for therapeutic intervention in various diseases. Isatin sulfonamides have emerged as a promising class of non-peptide inhibitors targeting the executioner caspases 3 and 7.[1][2][3] This guide examines this compound, a trifluoromethylated derivative, in the context of its highly potent non-trifluoromethylated analog.
Overview of the Compounds
This compound is a trifluoromethyl analog of an isatin sulfonamide compound designed to selectively inhibit caspases 3 and 7. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to potentially enhance metabolic stability, cell permeability, and binding affinity. However, specific functional data for this compound's inhibitory activity is not currently available in the public domain.
Its non-trifluoromethyl analog, identified as compound 34 in the seminal work by Lee et al. (2001), is a potent and selective inhibitor of caspase-3 and caspase-7.[1] This compound serves as a critical reference point for understanding the potential efficacy of this compound.
Quantitative Data Presentation
The following table summarizes the available quantitative inhibitory data for the non-trifluoromethyl analog of this compound against a panel of caspases.
| Compound | Target Caspase | Inhibitory Constant (K_i) | Selectivity vs. Caspase-3 |
| Non-Trifluoromethyl Analog | Caspase-3 | 1.2 nM | - |
| Caspase-7 | 6 nM | 5-fold less potent | |
| Caspase-1 | >1000 nM | >833-fold | |
| Caspase-2 | >1000 nM | >833-fold | |
| Caspase-4 | >1000 nM | >833-fold | |
| Caspase-6 | >1000 nM | >833-fold | |
| Caspase-8 | >1000 nM | >833-fold | |
| Caspase-9 | ~20-fold less potent | ~20-fold | |
| This compound | Caspase-3 | No data available | No data available |
| Caspase-7 | No data available | No data available |
Data for the non-trifluoromethyl analog is sourced from Lee et al., J. Med. Chem. 2001, 44(12), 2015-2026.[1]
Signaling Pathway and Mechanism of Action
Both this compound and its analog are designed to inhibit the effector caspases 3 and 7, which play a central role in the execution phase of apoptosis. The proposed mechanism of inhibition involves the electrophilic C-3 carbonyl group of the isatin ring forming a reversible covalent bond (a thiohemiketal) with the cysteine residue in the active site of the caspase.[4] The selectivity for caspases 3 and 7 is attributed to specific interactions within the S2 subsite of these enzymes.[1]
Caption: Apoptotic signaling cascade showing the central role of effector caspases 3 and 7 and the point of inhibition by isatin sulfonamides.
Experimental Protocols
The inhibitory activity of the non-trifluoromethyl analog was likely determined using a fluorogenic caspase activity assay. The following is a generalized protocol based on standard methodologies described in the field.
Objective: To determine the inhibitory constant (K_i) of a test compound against a specific caspase.
Materials:
-
Recombinant human caspases (e.g., caspase-3, caspase-7)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Assay buffer (e.g., HEPES or PIPES buffer containing DTT, EDTA, and CHAPS)
-
Test compound (isatin sulfonamide) and vehicle control (e.g., DMSO)
-
Microplate reader with fluorescence detection capabilities
Workflow:
Caption: A generalized experimental workflow for determining caspase inhibitory activity.
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Enzyme Incubation: The recombinant caspase is pre-incubated with the various concentrations of the test compound or vehicle control in a microplate to allow for inhibitor binding.
-
Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic reaction.
-
Data Acquisition: The fluorescence intensity is measured at regular intervals using a microplate reader. The cleavage of the substrate by the caspase releases a fluorophore, leading to an increase in fluorescence.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction velocities against the inhibitor concentrations. The inhibitory constant (K_i) is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (K_m).
Conclusion
The non-trifluoromethyl analog of this compound is a highly potent and selective inhibitor of caspases 3 and 7, with nanomolar efficacy and excellent selectivity over other caspases.[1] This compound represents a significant benchmark in the development of small molecule apoptosis modulators.
While this compound, with its trifluoromethyl group, is positioned as a potentially improved version of this analog, a direct comparison of its performance in functional assays is hampered by the absence of published data. Researchers interested in utilizing this compound are encouraged to perform their own in-house validation assays to determine its potency and selectivity profile. Future studies providing quantitative data for this compound will be crucial to fully understand the impact of the trifluoromethyl modification and to definitively position this compound within the landscape of caspase inhibitors.
References
- 1. Potent and selective nonpeptide inhibitors of caspases 3 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptosis Inhibitors: Alternatives to CAY10406
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of apoptosis research, the selection of an appropriate inhibitor is paramount to achieving reliable and reproducible experimental outcomes. CAY10406, a selective inhibitor of the effector caspases-3 and -7, serves as a valuable tool. However, the diverse mechanisms governing programmed cell death necessitate a broader understanding of alternative compounds that can offer different modes of intervention. This guide provides an objective comparison of this compound with other widely used apoptosis inhibitors, focusing on their mechanisms of action, potency, and supporting experimental data to aid researchers in making informed decisions for their specific applications.
Executive Summary of Compared Compounds
This guide evaluates three principal alternatives to this compound, each representing a distinct class of apoptosis inhibitors with a unique target within the apoptotic signaling cascade.
-
Z-VAD-FMK : A broad-spectrum or pan-caspase inhibitor that provides widespread blockade of apoptosis by targeting multiple caspases.
-
Venetoclax (ABT-199) : A highly selective inhibitor of the anti-apoptotic protein Bcl-2, which plays a critical role in the intrinsic apoptosis pathway.
-
LCL161 : A SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that antagonizes the Inhibitor of Apoptosis Proteins (IAPs), thereby promoting caspase activation.
Mechanism of Action and Signaling Pathways
The efficacy of an apoptosis inhibitor is intrinsically linked to its specific target within the complex signaling network of programmed cell death. Understanding these pathways is crucial for interpreting experimental results and selecting the most appropriate compound.
This compound is a potent and selective, non-peptide inhibitor of the effector caspases, caspase-3 and caspase-7.[1] These caspases are the primary executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. By directly inhibiting these key enzymes, this compound effectively blocks the final steps of the apoptotic cascade.
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[2] It targets a broader range of caspases, including initiator caspases (e.g., caspase-8 and -9) and effector caspases (e.g., caspase-3, -6, and -7).[3] This widespread inhibition makes it a powerful tool for general apoptosis blockade but may lack the specificity required for dissecting particular signaling pathways.
Venetoclax operates upstream of caspase activation by targeting the anti-apoptotic protein Bcl-2.[4] Bcl-2 sequesters pro-apoptotic proteins like Bim, preventing the activation of Bax and Bak, which are essential for mitochondrial outer membrane permeabilization (MOMP).[4] Venetoclax mimics the action of BH3-only proteins, binding to the BH3-binding groove of Bcl-2 and displacing pro-apoptotic proteins. This leads to MOMP, the release of cytochrome c, and subsequent activation of the caspase cascade.[4]
LCL161 is a small molecule that mimics the endogenous IAP antagonist, SMAC.[5] IAPs, such as XIAP and cIAP1/2, are endogenous inhibitors that bind to and suppress the activity of caspases.[5] LCL161 binds to IAPs, promoting their degradation and preventing them from inhibiting caspases, thereby lowering the threshold for apoptosis induction.[5]
Below are diagrams illustrating the distinct points of intervention for each of these inhibitors within the apoptotic signaling pathways.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are critical parameters for comparing the potency of different inhibitors. The following table summarizes available data for this compound and its alternatives. It is important to note that these values can vary significantly depending on the cell line, experimental conditions, and the method used for determination.
| Compound | Target(s) | Potency (Ki/IC50) | Cell Line / Assay Condition |
| This compound (analog) | Caspase-3, Caspase-7 | Ki: 1.2 nM (Caspase-3), 6 nM (Caspase-7) | Purified enzyme assay |
| Z-VAD-FMK | Pan-caspase | IC50: ~20 µM (in Jurkat cells) | Anti-Fas mAb-induced apoptosis |
| Venetoclax | Bcl-2 | IC50: 690 nM - 2600 nM | B-ALL and T-ALL patient-derived cells |
| LCL161 | IAPs (cIAP1, cIAP2, XIAP) | IC50: ~0.5 µM - 4 µM (FLT3-ITD expressing cells) | Cell viability/proliferation assays |
Note: The potency value for the this compound analog is a Ki value from an enzymatic assay, which often indicates higher potency than IC50 values obtained from cell-based assays. The other values are IC50s from various cell-based experiments and are highly context-dependent.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized protocols for key assays used to evaluate the efficacy of apoptosis inhibitors.
Experimental Workflow for Comparing Apoptosis Inhibitors
Cell Culture and Treatment
-
Cell Seeding : Plate cells (e.g., Jurkat, HeLa, or a cell line relevant to the research question) in appropriate culture vessels at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Apoptosis Induction : Induce apoptosis using a well-characterized stimulus. The choice of stimulus will depend on the apoptotic pathway being investigated (e.g., staurosporine for the intrinsic pathway, TNF-α/CHX for the extrinsic pathway).
-
Inhibitor Preparation : Prepare stock solutions of this compound and the alternative inhibitors (Z-VAD-FMK, Venetoclax, LCL161) in a suitable solvent (e.g., DMSO).
-
Treatment : Pre-incubate the cells with various concentrations of the inhibitors for a specified period (e.g., 1-2 hours) before or concurrently with the addition of the apoptotic stimulus. Include appropriate vehicle controls.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting : Collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
-
Washing : Wash the cells twice with cold 1X PBS.
-
Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7.
-
Plate Setup : Seed cells in a white-walled 96-well plate and treat as described in the cell culture and treatment protocol.
-
Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay : Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation : Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement : Measure the luminescence using a plate-reading luminometer.
Conclusion
The choice of an apoptosis inhibitor should be guided by the specific research question and the desired point of intervention in the apoptotic pathway.
-
This compound is an excellent choice for specifically targeting the executioner caspases-3 and -7 with high potency.
-
Z-VAD-FMK offers a broad-spectrum inhibition of caspases, making it suitable for experiments where a complete blockade of apoptosis is desired, though with less specificity.
-
Venetoclax provides a targeted approach to inhibiting the intrinsic apoptotic pathway by neutralizing the anti-apoptotic protein Bcl-2, making it a valuable tool for studying mitochondrial-mediated apoptosis.
-
LCL161 allows for the investigation of the role of IAPs in regulating apoptosis and can be particularly useful in sensitizing cells to other pro-apoptotic stimuli.
By understanding the distinct mechanisms of action and considering the quantitative data presented, researchers can select the most appropriate inhibitor to advance their studies into the complex and vital process of apoptosis. This guide serves as a starting point, and further validation in specific experimental systems is always recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Evaluation of In Vitro Anticancer Activity and Apoptotic Potential of Wrightia Tinctoria Bark Extracts on Oral Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|2108603-03-6|COA [dcchemicals.com]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. mdpi.com [mdpi.com]
Cross-validation of CAY10406 Results with Genetic Knockdown of Caspases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of apoptosis, the targeted inhibition of key effector enzymes is a cornerstone of mechanistic investigation. Caspases-3 and -7, central executioners of the apoptotic cascade, are frequent targets for both pharmacological and genetic intervention. This guide provides a comprehensive comparison of two prominent methods for inhibiting these caspases: the small molecule inhibitor CAY10406 and genetic knockdown using techniques such as siRNA, shRNA, or CRISPR. This objective analysis, supported by experimental data and detailed protocols, will assist researchers in selecting the most appropriate methodology for their specific research questions.
Performance Comparison: Pharmacological vs. Genetic Inhibition
The choice between a pharmacological inhibitor like this compound and genetic knockdown of caspases-3 and -7 hinges on the specific experimental goals, desired duration of inhibition, and considerations of specificity and potential off-target effects.
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Mechanism of Action | Reversible or irreversible binding to the active site of caspase-3 and -7, preventing substrate cleavage. | Degradation of target mRNA (siRNA/shRNA) or permanent gene disruption (CRISPR), leading to reduced or eliminated protein expression. |
| Speed of Onset | Rapid, typically within minutes to hours of administration. | Slower, requiring time for transfection/transduction and subsequent reduction of mRNA and protein levels (typically 24-72 hours). |
| Duration of Effect | Transient and dependent on drug concentration and metabolism. Requires continuous presence for sustained inhibition. | Can be transient (siRNA) or stable and long-term (shRNA, CRISPR), allowing for studies of chronic inhibition. |
| Reversibility | Generally reversible upon withdrawal of the compound. | Reversible with siRNA (transient knockdown). Effectively irreversible with stable shRNA expression or CRISPR-mediated gene editing. |
| Specificity | This compound is a potent inhibitor of caspase-3 and -7. However, like many small molecules, the potential for off-target effects on other cellular proteins should be considered. | Highly specific to the target mRNA sequence. However, off-target effects due to sequence similarity with other transcripts can occur and are a critical consideration in experimental design. These effects are often concentration-dependent.[1][2] |
| Dose-Dependence | Effects are dose-dependent, allowing for titration of the inhibitory effect. | The extent of knockdown can be modulated to some degree by varying the concentration of siRNA/shRNA. |
| Applications | Acute studies, validation of caspase involvement in a rapid process, in vivo studies where genetic modification is not feasible. | Mechanistic studies requiring sustained loss-of-function, target validation, and studies in cell lines amenable to genetic manipulation. |
Quantitative Data Summary
Direct head-to-head quantitative comparisons of this compound and genetic knockdown in the same experimental system are limited in the published literature. However, data from independent studies provide insights into the efficacy of each approach.
Table 1: Efficacy of this compound
| Parameter | Value | Cell Line/System | Experimental Context | Reference |
| Inhibition of IL-1β fragment | Effective at 10 µM | Not specified | Inhibition of 28-kDa IL-1β fragment expression | --INVALID-LINK-- |
| Cytotoxicity | No significant cytotoxicity | Not specified | Cell viability assessment | --INVALID-LINK-- |
Table 2: Efficacy of Caspase-3/7 Genetic Knockdown
| Method | Outcome | Quantitative Effect | Cell Line | Experimental Context | Reference |
| Caspase-3 siRNA | Inhibition of Erythroid Maturation | ~50% decrease in enucleation | Primary human erythroblasts | Study of non-apoptotic functions of caspase-3 | [3] |
| Caspase-3/7 siRNA | Increased Apoptosis | ~6-fold increase in caspase-3/7 activity | MCF-7 breast cancer cells | Wnt-1 signaling and apoptosis | [4] |
| Caspase-3/7 siRNA | Increased Apoptosis | Significant increase in Caspase-3/7 activation | MDA-MB-231 breast cancer cells | TRAIL-induced apoptosis screen | [5] |
Note: The quantitative effects of genetic knockdown are highly dependent on transfection efficiency, the specific siRNA/shRNA sequence used, and the cell type.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches, the following diagrams illustrate the relevant signaling pathways and workflows.
References
- 1. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 3. ashpublications.org [ashpublications.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
On-Target Efficacy of CAY10406: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the on-target effects of a chemical probe is paramount to ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of CAY10406, a selective inhibitor of caspases-3 and -7, with other commonly used alternatives. Experimental data, detailed protocols, and visual diagrams of the underlying signaling pathways are presented to facilitate informed decisions in research applications.
This compound is a member of the isatin sulfonamide class of inhibitors, designed for high potency and selectivity towards the executioner caspases, caspase-3 and caspase-7. These caspases play a crucial role in the final stages of apoptosis, or programmed cell death. The on-target effect of this compound is achieved through its specific interaction with the active sites of these enzymes, thereby preventing the cleavage of downstream substrates essential for the apoptotic cascade.
Comparative Analysis of Caspase-3/7 Inhibitors
| Inhibitor | Target Caspases | Ki (nM) vs Caspase-3 | Ki (nM) vs Caspase-7 | Selectivity Profile | Mechanism of Action |
| This compound (analog) | Caspase-3, Caspase-7 | ~1.2 | ~6 | Highly selective for caspases-3 and -7 over caspases-1, -2, -4, -6, -8, and -9 (100 to 1,000-fold less potent against other caspases). | Reversible |
| Z-DEVD-FMK | Caspase-3, Caspase-7, and other caspases | IC50: 18,000 nM | Potent inhibition | Irreversible inhibitor that also shows potent inhibition on caspases-6, -8, and -10.[1][2][3] | Irreversible |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | 0.23 | 1.6 | Potent inhibitor of Group II caspases (caspase-3 and -7). Weaker inhibition against other caspases.[4][5][6] | Reversible |
Note: The data for the this compound analog is derived from a foundational study on isatin sulfonamide inhibitors.[1]
Experimental Confirmation of On-Target Effects
The on-target activity of this compound has been demonstrated in a cellular context. In a study by Pathak S, et al. (2020), this compound was used to probe the role of caspase-7 in the cleavage of pro-interleukin-1β (pro-IL-1β) in peripheral blood mononuclear cells (PBMCs). The researchers observed that treatment with this compound resulted in a dose-dependent inhibition of caspase-7 activity, which in turn prevented the generation of a 28-kDa pro-inflammatory fragment of IL-1β.[7] This provides direct evidence of this compound engaging its intended target, caspase-7, within a biological system and eliciting a measurable downstream effect.
Experimental Protocols
To aid in the design of experiments aimed at confirming the on-target effects of this compound or other caspase-3/7 inhibitors, detailed protocols for relevant biochemical and cellular assays are provided below.
Biochemical Assay: In Vitro Caspase Activity Measurement
This protocol describes a method to determine the inhibitory activity of a compound against purified caspase-3 and caspase-7 enzymes.
Materials:
-
Purified recombinant human caspase-3 and caspase-7 enzymes
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the purified caspase enzyme to the assay buffer.
-
Add the diluted test inhibitor to the wells containing the enzyme and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the caspase substrate to each well.
-
Immediately measure the absorbance (at 405 nm for pNA) or fluorescence (excitation/emission ~380/460 nm for AMC) over time using a microplate reader.
-
The rate of substrate cleavage is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay: Caspase-Glo® 3/7 Assay
This protocol outlines a commercially available, straightforward method to measure caspase-3/7 activity in cultured cells.
Materials:
-
Cells of interest cultured in a 96-well plate (white-walled for luminescence)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Test inhibitor (e.g., this compound)
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 1 hour).
-
Induce apoptosis by adding the apoptosis-inducing agent to the appropriate wells. Include control wells with untreated cells and cells treated only with the inducing agent.
-
Incubate the plate for a time sufficient to induce apoptosis (e.g., 3-6 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the luminescent signal to stabilize.
-
Measure the luminescence in each well using a luminometer.
-
The luminescent signal is proportional to the amount of active caspase-3/7. Calculate the percentage of inhibition of caspase activity for each inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Apoptosis signaling pathway highlighting the role of executioner caspases-3 and -7 and the inhibitory action of this compound.
Caption: Workflow for determining the in vitro inhibitory activity of a compound against purified caspase enzymes.
Caption: Workflow for measuring the on-target effect of a caspase inhibitor in a cellular context using a luminescence-based assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JCI Insight - Autoimmune inner ear disease patient–associated 28-kDa proinflammatory IL-1β fragment results from caspase-7–mediated cleavage in vitro [insight.jci.org]
CAY10406: A Comparative Performance Analysis Against Leading Caspase-3/7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to selecting the optimal tool for apoptosis research.
In the intricate landscape of apoptosis research, the precise and selective inhibition of key effector caspases, namely caspase-3 and caspase-7, is paramount for elucidating cellular signaling pathways and developing novel therapeutic strategies. CAY10406, a member of the isatin sulfonamide class of inhibitors, has emerged as a potent and selective tool for this purpose. This guide provides a comprehensive performance evaluation of this compound and its analogs in comparison to widely used peptide-based caspase inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of Caspase-3/7 Inhibitors
The efficacy of a caspase inhibitor is primarily determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50, or the inhibition constant, Ki) and its selectivity against other caspases. The following table summarizes the quantitative performance of isatin sulfonamide-based inhibitors, including analogs of this compound, and popular peptide-based inhibitors.
| Inhibitor Class | Compound | Target | Potency (IC50/Ki) | Selectivity Profile | Reference |
| Isatin Sulfonamide | Isatin Sulfonamide Analog (Compound 34 from Lee et al., 2001) | Caspase-3 | Ki = 1.2 nM | Highly selective for caspase-3 and -7. Approximately 1000-fold more selective versus caspases-1, -2, -4, -6, and -8.[1][2] | [1] |
| Caspase-7 | Ki = 6 nM | At least 20-fold more selective versus caspase-9.[1][2] | [1] | ||
| Isatin Sulfonamide Analog (from Gholampour et al., 2020) | Caspase-3 | IC50 = 2.33 µM | Moderate inhibitory activity against caspase-3 and -7.[3] | [3] | |
| Peptide-Based | Ac-DEVD-CHO | Caspase-3 | IC50 = 0.016 µM (16 nM) | Potent inhibitor of caspase-3 and -7.[3] Also shows inhibitory activity against other caspases. | [3] |
| Z-DEVD-FMK | Caspase-3 | IC50 = 18 µM | Irreversible inhibitor of caspase-3. Also inhibits caspases-6, -7, -8, and -10.[4][5] | [5] |
Note: Direct comparison of potency values across different studies should be approached with caution due to potential variations in experimental conditions. The data presented here is for comparative purposes to highlight the general performance characteristics of each inhibitor class.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays are provided below.
Caspase Activity Assay (Fluorometric)
This protocol is a standard method for determining the inhibitory activity of compounds against purified caspase enzymes.
Materials:
-
Purified active caspase-3 or caspase-7 enzyme
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2
-
Fluorogenic substrate: Ac-DEVD-AMC (for caspase-3 and -7)
-
Test inhibitor (e.g., this compound, Z-DEVD-FMK) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In each well of the 96-well plate, add 50 µL of the diluted inhibitor. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.
-
Add 25 µL of the purified caspase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Ac-DEVD-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Induction and Inhibition of Apoptosis in Cell Culture
This protocol allows for the evaluation of the cell permeability and efficacy of caspase inhibitors in a cellular context.
Materials:
-
Human Jurkat T cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Apoptosis-inducing agent (e.g., Staurosporine, anti-Fas antibody)
-
Test inhibitor (e.g., this compound, Z-DEVD-FMK) dissolved in DMSO
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour.
-
Induce apoptosis by adding the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the cell cultures.
-
Incubate the cells for 4-6 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Evaluate the ability of the inhibitor to reduce the percentage of apoptotic cells compared to the vehicle-treated, apoptosis-induced control.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Apoptotic pathway showing the central role of effector caspases and their inhibition.
Caption: Workflow for evaluating the performance of caspase inhibitors in a cell-based assay.
References
Independent Verification of CAY10406's Inhibitory Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory profile of CAY10406 with other commercially available alternatives targeting the executioner caspases, caspase-3 and caspase-7. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their specific applications.
Comparative Inhibitory Profile
For a direct comparison of inhibitory potency, two widely cited commercial inhibitors of caspase-3 and caspase-7 are presented below: Caspase-3/7 Inhibitor I and Caspase-3/7 Inhibitor II .
| Compound | Target(s) | IC50 | Ki (app) |
| This compound | Caspase-3, Caspase-7 | Not Available | Not Available |
| Caspase-3/7 Inhibitor I | Caspase-3, Caspase-7 | 120 nM (Caspase-3) | 60 nM (Caspase-3), 170 nM (Caspase-7) |
| Caspase-3/7 Inhibitor II | Caspase-3, Caspase-7 | 3.2 nM (Caspase-3), 22.6 nM (Caspase-7) | Not Available |
Experimental Protocols
The determination of the inhibitory activity of compounds against caspase-3 and caspase-7 typically involves enzymatic assays that measure the cleavage of a specific substrate. Below are generalized protocols based on commercially available assay kits.
In Vitro Enzymatic Assay for Caspase-3/7 Inhibition
This protocol outlines the steps to determine the IC50 or Ki of an inhibitor against purified active caspase-3 or caspase-7.
Materials:
-
Active Caspase-3 or Caspase-7 enzyme
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AFC)
-
Assay Buffer (typically containing PIPES or HEPES, EDTA, CHAPS, and DTT)
-
Test inhibitor (e.g., this compound or alternatives) at various concentrations
-
96-well microplate
-
Microplate reader (spectrophotometer for pNA substrates, fluorometer for fluorogenic substrates)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations. Prepare the assay buffer and substrate solution according to the manufacturer's instructions.
-
Enzyme Preparation: Dilute the active caspase-3 or caspase-7 enzyme in cold assay buffer to the recommended concentration.
-
Assay Reaction:
-
To each well of the 96-well plate, add a small volume of the diluted test inhibitor. Include a control with solvent only (no inhibitor).
-
Add the diluted enzyme solution to each well.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the caspase-3/7 substrate to each well.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance (for pNA substrates at 405 nm) or fluorescence (for fluorogenic substrates with appropriate excitation/emission wavelengths) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each inhibitor concentration.
-
Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve. Ki values can be calculated from the IC50 using the Michaelis-Menten equation if the substrate concentration and Km are known.
-
Signaling Pathways and Experimental Workflows
Caspase-3/7 Signaling Pathway
Caspase-3 and caspase-7 are key executioner caspases in the apoptotic signaling pathway. They are activated by initiator caspases (such as caspase-8 and caspase-9) and proceed to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Apoptotic signaling cascade showing the central role of Caspase-3 and -7.
Experimental Workflow for Inhibitor Profiling
The process of verifying the inhibitory profile of a compound like this compound follows a structured workflow from initial screening to detailed characterization.
Caption: A typical experimental workflow for characterizing a caspase inhibitor.
References
CAY10406: A Comparative Review of its Performance in Diverse Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the performance of CAY10406, a notable caspase-3/7 inhibitor. We will delve into its mechanism of action, compare its efficacy with other relevant caspase inhibitors, and present supporting experimental data from various research models. This objective analysis aims to equip researchers with the necessary information to evaluate the suitability of this compound for their specific research needs.
Mechanism of Action: A Selective Inhibitor of Caspase-3 and -7
This compound is a chemical compound identified as an inhibitor of caspase-3 and caspase-7. These caspases are key executioner enzymes in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins and the eventual dismantling of the cell. By inhibiting these caspases, this compound can effectively block apoptosis.
A significant finding has highlighted a specific role for this compound in modulating inflammatory responses. Research has shown that this compound inhibits the expression of a 28-kDa fragment of interleukin-1β (IL-1β)[1]. This fragment is generated through the cleavage of pro-IL-1β by caspase-7 and is associated with autoimmune inner ear disease[1]. This positions this compound as a valuable tool for studying the intricate roles of caspase-7 in inflammation, distinct from its apoptotic functions.
Performance in Research Models: A Comparative Analysis
To provide a clear perspective on the capabilities of this compound, this section compares its performance with other known caspase inhibitors in various experimental settings.
In Vitro Caspase Inhibition
| Compound | Target Caspases | IC50 / Ki (app) | Selectivity | Reference |
| This compound | Caspase-3/7 | Data not publicly available | Selective for Caspase-3/7 | [1] |
| Comparator A | Caspase-3, Caspase-7 | Caspase-3: Ki(app) = 60 nM, IC50 = 120 nM; Caspase-7: Ki(app) = 170 nM | Weaker inhibitor of caspase-9 (Ki(app) = 3.1 μM) and trivial effect on caspases-1, -2, -4, -6, and -8 (Ki(app)s ≥25 μM) | [2][3][4][5] |
| Z-DEVD-FMK | Caspase-3, Caspase-7 (and others) | Broad-spectrum | Also inhibits caspases-6, -8, and -10 | [2][6][7] |
Cell-Based Apoptosis Assays
The efficacy of caspase inhibitors is often evaluated in cell-based assays where apoptosis is induced by various stimuli. Comparator A has been shown to inhibit apoptosis in camptothecin-treated Jurkat cells with an IC50 of approximately 50 µM and in chondrocytes, showing 44% inhibition at 10 µM and 98% inhibition at 50 µM. While direct comparative data for this compound in these specific models is unavailable, its known function as a caspase-3/7 inhibitor suggests it would demonstrate efficacy in similar apoptosis models.
Inhibition of IL-1β Processing
The unique characteristic of this compound lies in its demonstrated ability to inhibit the generation of the 28-kDa IL-1β fragment. A key study by Pathak et al. showed that in peripheral blood mononuclear cells (PBMCs) from patients with autoimmune inner ear disease, lipopolysaccharide (LPS) stimulation leads to the production of this specific IL-1β fragment, a process that is dependent on caspase-7 activity. This compound was shown to inhibit the expression of this 28-kDa fragment at a concentration of 10 µM without significant cytotoxicity[1]. This highlights a non-apoptotic, anti-inflammatory role for this compound.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. Below are generalized protocols for key experiments relevant to the evaluation of this compound.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3 and -7 in cell lysates.
-
Cell Lysis:
-
Culture cells to the desired density and treat with the experimental compounds (e.g., this compound, comparators) and an apoptosis-inducing agent.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Enzyme Reaction:
-
In a 96-well plate, add cell lysate to each well.
-
Prepare a reaction buffer containing the fluorogenic caspase-3/7 substrate Ac-DEVD-AFC.
-
Add the reaction buffer to each well.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm using a fluorescence plate reader.
-
The increase in fluorescence corresponds to the caspase activity.
-
Western Blot for IL-1β Cleavage
This method is used to detect the different fragments of IL-1β.
-
Sample Preparation:
-
Treat cells (e.g., PBMCs) with LPS and the test compounds.
-
Collect both the cell lysates and the culture supernatants.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins from the lysates and supernatants by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for IL-1β that can detect both the pro-form and the cleaved fragments.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
The presence and intensity of the 31-kDa (pro-IL-1β), 28-kDa, and 17-kDa (mature IL-1β) bands can be quantified.
-
Signaling Pathways and Experimental Workflows
Visual representations of the involved pathways and experimental designs can aid in understanding the context of this compound's function.
Caption: this compound inhibits apoptosis by blocking Caspase-3 and -7.
References
- 1. novusbio.com [novusbio.com]
- 2. Caspase-3, 7, 10 Inhibitor (Z-DEVD-FMK) [1mM] – Cepham Life Sciences [cephamlsi.com]
- 3. Potent and selective nonpeptide inhibitors of caspases 3 and 7 inhibit apoptosis and maintain cell functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of CAY10406: A Guide for Laboratory Professionals
Researchers and drug development professionals handling CAY10406 must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this chemical, based on safety data sheet (SDS) recommendations and general best practices for hazardous waste management.
Understanding the Hazards
This compound is a chemical compound used in research.[1] While a specific hazard classification for this compound is not detailed in the provided search results, it is imperative to treat all laboratory chemicals as potentially hazardous.[2][3] Safe handling and disposal are paramount to mitigate any unknown risks.[3] General safety precautions include avoiding skin and eye contact, as well as inhalation of vapors or dust.[4]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Disposal of Unused this compound
Unused or unwanted this compound should be disposed of as hazardous waste. Do not discard it in the regular trash or pour it down the drain.
Step-by-Step Disposal Procedure:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: this compound.[5][6] Do not use abbreviations or chemical formulas.[6]
-
Container: Use a compatible, leak-proof container with a secure screw-top lid.[6] Ensure the container is in good condition, free of cracks or leaks.[5]
-
Segregation: Store the hazardous waste container in a designated, secondary containment area, segregated from incompatible materials such as strong oxidizing agents, alkalis, and acids.[4][5]
-
Waste Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
Disposal of Contaminated Materials
Any labware, such as vials, pipette tips, or glassware, that has come into contact with this compound must also be treated as hazardous waste.
Step-by-Step Disposal of Contaminated Labware:
-
Collection: Place all contaminated disposable labware into a designated hazardous waste container.
-
Decontamination of Reusable Glassware: If you intend to reuse glassware, it must be thoroughly decontaminated. This typically involves a triple rinse with a suitable solvent capable of removing the chemical. The rinsate from this process must be collected and disposed of as hazardous waste.[5]
-
Disposal of Empty Containers: Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container may be disposed of in the regular trash, though it is best practice to consult with your institution's EHS for specific guidance.[5]
Spill Management
In the event of a spill, contain the material using non-combustible absorbent materials like sand or earth.[4] Ventilate the area and avoid breathing any vapors.[4] The collected spill material and any contaminated cleaning supplies must be placed in a sealed, labeled container for disposal as hazardous waste.[4] Do not allow spills to enter drains or watercourses.[4]
Summary of Disposal Information
| Item for Disposal | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste through your institution's EHS office. |
| Contaminated Labware | Collect in a designated hazardous waste container. |
| Empty this compound Containers | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste. Dispose of the container as per institutional guidelines. |
| Spill Cleanup Materials | Collect in a sealed container and dispose of as hazardous waste. |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound and associated waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: Essential Protocols for Handling CAY10406
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of CAY10406, a trifluoromethyl analog of an isatin sulfonamide compound. Adherence to these protocols is critical to minimize risk and ensure the integrity of your research.
Warning: This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling. Before use, the user must review the complete Safety Data Sheet (SDS), which is sent by the manufacturer to your institution.[1][2][3]
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection is required. The following table summarizes the necessary PPE and engineering controls to be implemented.
| Control Type | Equipment/Procedure | Purpose |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation exposure to vapors or dust. |
| Emergency Eyewash Station | For immediate flushing in case of eye contact. | |
| Safety Shower | For immediate decontamination in case of large-scale skin contact. | |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant Gloves (e.g., Nitrile) | To prevent skin contact. Regularly inspect gloves for tears or punctures. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the compound outside of a fume hood or if aerosolization is possible. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure minimal exposure and maintain a safe working environment.
Preparation and Handling Workflow
The following diagram outlines the procedural flow for the safe preparation and handling of this compound.
Caption: Procedural workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Review Safety Data Sheet (SDS): Before any handling, thoroughly read and understand the manufacturer-provided SDS for this compound.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.
-
Prepare Workspace: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors. Ensure the workspace is clean and uncluttered.
-
Weighing: Carefully weigh the required amount of this compound on a tared analytical balance within the fume hood.
-
Dissolving: Dissolve the compound in the appropriate solvent as specified in your experimental protocol.
-
Experimental Use: Proceed with your experiment, maintaining all safety precautions.
-
Decontamination: Upon completion of your work, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused compound, in accordance with the disposal plan outlined below.
-
Remove PPE: Remove your personal protective equipment in the correct order to avoid cross-contamination, and wash your hands thoroughly.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
The following diagram illustrates the logical flow for the proper segregation and disposal of waste generated from handling this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Disposal Protocol
-
Solid Waste: Collect any unused this compound powder and contaminated disposable labware (e.g., pipette tips, weigh boats) in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Dispose of used gloves, lab coats, and other contaminated personal protective equipment in a designated chemical waste or biohazard bag.
-
Consult Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures and to schedule a waste pickup. Do not dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
